2-Desacetoxy Prasugrel
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 2-Desacetoxy Prasugrel Synthesis Pathway: Mechanistic Insights, Impurity Profiling, and API Optimization
Executive Summary
In the landscape of cardiovascular pharmacology, Prasugrel stands as a critical third-generation thienopyridine antiplatelet agent. However, the industrial synthesis of this active pharmaceutical ingredient (API) is chemically demanding, requiring precise control over reactive intermediates. 2-Desacetoxy Prasugrel (CAS: 201049-78-7) occupies a dual role in this ecosystem: it is both a highly efficient, atom-economical synthetic intermediate and a heavily monitored pharmacopeial impurity. This whitepaper provides an in-depth technical analysis of the 2-Desacetoxy Prasugrel pathway, detailing the mechanistic causality behind its synthesis, self-validating experimental protocols, and the analytical strategies required to prevent its carryover into the final API.
Chemical Identity and Structural Profiling
Unlike the final Prasugrel API, which features an acetoxy group at the C-2 position of the thiophene ring, 2-Desacetoxy Prasugrel lacks this oxygenation entirely. This structural difference dictates its chemical behavior, making it a stable intermediate but a critical liability if left unreacted during downstream processing 1.
Table 1: Physicochemical Profile of 2-Desacetoxy Prasugrel
| Property | Specification / Value |
| IUPAC Name | 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone |
| CAS Number | 201049-78-7 |
| Molecular Formula | C₁₈H₁₈FNOS |
| Molecular Weight | 315.41 g/mol |
| Appearance | Off-white solid |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile |
| Role in Synthesis | Key Precursor / Pharmacopeial Impurity 2 |
Mechanistic Rationale: The 2-Desacetoxy Pathway
Historically, the conventional synthesis of Prasugrel required protecting the thienopyridine nitrogen, oxidizing the C-2 position, deprotecting, and finally condensing with a bromoketone. This multi-step approach suffers from poor atom economy and low overall yields.
Modern optimized routes reverse this logic by performing the condensation first. By reacting the unprotected 4,5,6,7-tetrahydrothieno[3,2-c]pyridine directly with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, the process yields 2-Desacetoxy Prasugrel in a single, high-yield step 3.
Causality of the Pathway:
-
N-Alkylation: The secondary amine of the thienopyridine attacks the electrophilic alpha-carbon of the bromoketone. This step is driven by the use of a polar aprotic solvent (Acetonitrile) and a mild base (K₂CO₃) to scavenge HBr without degrading the sensitive cyclopropyl group.
-
Oxidation & Acetylation: The isolated 2-Desacetoxy Prasugrel is then subjected to regioselective bromination (using N-Bromosuccinimide, NBS) at the C-2 position of the thiophene ring. Subsequent hydrolysis yields the 2-oxo tautomer, which is immediately trapped by acetic anhydride (Ac₂O) to form the final Prasugrel API.
Figure 1: Synthesis pathway of Prasugrel via the 2-Desacetoxy intermediate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the synthesis of 2-Desacetoxy Prasugrel must be executed as a self-validating system. The following protocol integrates physical chemistry principles with strict In-Process Controls (IPCs).
Step-by-Step Methodology: N-Alkylation to 2-Desacetoxy Prasugrel
Step 1: Preparation of the Reaction Matrix
-
Charge a clean, dry reactor with 500 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN provides optimal solubility for the reactants while preventing the hydrolysis of the bromoketone intermediate.
-
Add 50.0 g of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
-
Add 105.0 g of anhydrous Potassium Carbonate (K₂CO₃). Stir at 25°C for 30 minutes to liberate the free base.
Step 2: Controlled Condensation
-
Cool the reaction matrix to 0–5°C. Causality: Low temperatures suppress the formation of over-alkylated quaternary ammonium salts and positional isomers.
-
Slowly add a solution of 85.0 g of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone dissolved in 100 mL MeCN dropwise over 2 hours.
-
Allow the mixture to gradually warm to room temperature (20–25°C) and stir for 12 hours.
Step 3: In-Process Validation (The Self-Validating Check)
-
Withdraw a 1 mL aliquot and analyze via HPLC (UV detection at 254 nm).
-
Validation Gate: The reaction is deemed complete only when the unreacted bromoketone peak area is < 2.0%. If > 2.0%, continue stirring and re-test after 2 hours. This ensures the downstream oxidation step is not contaminated by unreacted starting materials.
Step 4: Isolation and Purification
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure at 40°C to yield a crude yellow oil.
-
Dissolve the oil in Ethyl Acetate/Hexane (1:4) and induce crystallization. Filter and dry under a vacuum at 45°C to obtain pure 2-Desacetoxy Prasugrel (Off-white solid, Yield: ~82%).
Table 2: In-Process Control (IPC) Parameters for the Synthesis Workflow
| Reaction Step | Analytical Method | Target Metric | Causality / Validation Purpose |
| N-Alkylation | HPLC (UV 254 nm) | < 2% unreacted bromoketone | Validates complete formation of 2-Desacetoxy Prasugrel. |
| Oxidation | LC-MS | Disappearance of m/z 316 [M+H]⁺ | Ensures no 2-Desacetoxy carryover into the final API. |
| Salt Formation | HPLC / DSC | > 99.5% Prasugrel purity | Confirms successful hydrochloride salt formation without desacetylation 4. |
Impurity Fate and Regulatory Control
While the 2-Desacetoxy pathway is highly efficient, incomplete conversion during the subsequent oxidation/acetylation step results in 2-Desacetoxy Prasugrel carrying over into the final API as a critical impurity. Furthermore, during the final API salt formation (Prasugrel Hydrochloride), the use of aqueous hydrochloric acid can cause premature desacetylation, reverting the API back to a degraded state. To mitigate this, isopropanolic hydrochloride is strictly utilized to avoid aqueous degradation 4.
Regulatory agencies (FDA, EMA) require the strict profiling of 2-Desacetoxy Prasugrel. Its structural similarity to the API makes chromatographic separation challenging, necessitating advanced LC-MS techniques to monitor the exact m/z 316 [M+H]⁺ mass signature.
Figure 2: Fate and analytical control of 2-Desacetoxy Prasugrel as an API impurity.
Conclusion
The synthesis of Prasugrel via the 2-Desacetoxy intermediate represents a paradigm of modern process chemistry—balancing atom economy with rigorous impurity control. By understanding the causality behind the N-alkylation step and enforcing strict self-validating analytical gates, pharmaceutical manufacturers can reliably scale this pathway while ensuring the final API meets stringent pharmacopeial standards.
References
-
A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis.1
-
Process Improvements of Prasugrel Hydrochloride: An Adenosine Diphosphate Receptor Antagonist. ACS Publications.4
-
Efficacy of Prasugrel: A Comparative Guide Based on Ketone Intermediate Synthesis. Benchchem.3
-
Prasugrel Impurities and Reference Standards. Pharmaffiliates.2
Sources
2-Desacetoxy Prasugrel as a Prasugrel process impurity
An In-Depth Technical Guide to 2-Desacetoxy Prasugrel: Mechanistic Origins, Analytical Profiling, and Process Control
Executive Summary
Prasugrel is a potent, third-generation thienopyridine-class prodrug utilized globally as a P2Y12 receptor antagonist to inhibit platelet activation and aggregation[1]. The synthesis of the active pharmaceutical ingredient (API) is a complex, multi-step process highly susceptible to the formation of structurally related impurities[2]. Among these, 2-Desacetoxy Prasugrel (often referred to as the Thiophene Impurity or Prasugrel Desoxo Impurity) represents a critical process-related byproduct[3]. This whitepaper provides a comprehensive mechanistic evaluation of 2-Desacetoxy Prasugrel, detailing its chemical origins, toxicological implications, and the self-validating analytical protocols required for its quantification and control in drug development.
Chemical Identity & Structural Significance
2-Desacetoxy Prasugrel is structurally analogous to the Prasugrel API, with one critical deviation: it lacks the acetoxy group (-OAc) at the C2 position of the thiophene ring[3]. This structural absence fundamentally alters the molecule's pharmacokinetics and reactivity.
Table 1: Physicochemical Properties of 2-Desacetoxy Prasugrel
| Property | Specification / Value |
| Chemical Name | 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone |
| CAS Number | 201049-78-7 (Free Base)[4] ; 1618108-01-2 (HCl Salt)[5] |
| Molecular Formula | C₁₈H₁₈FNOS[3] |
| Molecular Weight | 315.41 g/mol [3] |
| Monoisotopic Mass | 315.11 m/z |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile[3] |
Mechanistic Origin in API Synthesis
To understand the causality behind the formation of 2-Desacetoxy Prasugrel, we must examine the primary synthetic route of the API. Prasugrel is typically synthesized via the nucleophilic substitution (Sₙ2) of a halogenated ketone intermediate—specifically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone—with a thienopyridine moiety[2].
The intended API pathway utilizes 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (the 2-oxo derivative), which is subsequently acetylated to form Prasugrel[2]. However, if the starting material contains unoxidized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a contaminant, its secondary amine acts as a nucleophile, directly attacking the alpha-carbon of the bromo-ketone. Because this core lacks the oxygen atom at the C2 position, subsequent acetylation is impossible, permanently arresting the molecule in the 2-desacetoxy state[4].
Fig 1: Divergent synthetic pathways leading to Prasugrel API and the 2-Desacetoxy impurity.
Pharmacological & Toxicological Impact
The presence of 2-Desacetoxy Prasugrel is not merely a quality control issue; it has direct pharmacological consequences. Prasugrel is a prodrug that requires rapid in vivo bioactivation. Human carboxylesterases (primarily hCE2) cleave the C2-acetoxy group to form a thiolactone intermediate, which is then oxidized by Cytochrome P450 enzymes (CYP3A4/CYP2B6) to expose the active sulfhydryl (-SH) group[1]. This active metabolite irreversibly binds to the P2Y12 receptor.
Because 2-Desacetoxy Prasugrel lacks the critical C2-acetoxy group, it cannot undergo esterase-mediated cleavage . It is pharmacologically inert as an antiplatelet agent but contributes to the metabolic burden on the liver. Under ICH Q3A(R2) guidelines, this impurity must be strictly controlled to ≤0.15% to ensure patient safety and API efficacy.
Analytical Isolation & Quantification Protocol
To ensure a self-validating system, the detection of 2-Desacetoxy Prasugrel requires an orthogonal approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for precise quantification, coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for structural confirmation.
Step-by-Step HPLC-DAD/MS Methodology
1. Sample Preparation:
-
Accurately weigh 10 mg of the Prasugrel API sample.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Sonicate for 5 minutes at 20°C to ensure complete dissolution without inducing thermal degradation.
2. Chromatographic Conditions:
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size (provides optimal steric resolution for thienopyridine derivatives).
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer, adjusted to pH 6.0 with glacial acetic acid.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal absorbance for the thienopyridine conjugated system).
Table 2: Optimized Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Logic |
| 0.0 | 80 | 20 | High aqueous phase to retain polar degradants. |
| 5.0 | 80 | 20 | Isocratic hold for baseline stabilization. |
| 15.0 | 40 | 60 | Linear ramp to elute the highly lipophilic API. |
| 20.0 | 40 | 60 | Hold to elute non-polar impurities (2-Desacetoxy). |
| 22.0 | 80 | 20 | Return to initial conditions. |
| 25.0 | 80 | 20 | Column re-equilibration. |
3. Mass Spectrometry Validation (Self-Validating Step): Eluents corresponding to the 2-Desacetoxy Prasugrel peak (typically eluting slightly after the API due to increased hydrophobicity from the loss of the polar oxygen atoms) are diverted to the ESI-MS. The target mass-to-charge ratio ( m/z ) for the protonated molecular ion [M+H]+ is 316.1 .
Fig 2: Orthogonal LC-UV/MS workflow for the isolation and quantification of Prasugrel impurities.
Process Control Strategies
To mitigate the formation of 2-Desacetoxy Prasugrel during scale-up, process chemists must implement the following controls:
-
Raw Material Screening: Rigorously test the thienopyridine starting material to ensure the complete absence of the unoxidized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine precursor.
-
Reaction Monitoring: Utilize in-line Process Analytical Technology (PAT), such as FTIR, to monitor the Sₙ2 coupling step, ensuring that only the 2-oxo intermediate is actively participating in the reaction[2].
-
Purification: If the impurity forms, it can be purged through selective recrystallization. Because 2-Desacetoxy Prasugrel lacks the hydrogen-bond accepting capability of the acetoxy group, utilizing a highly specific solvent/anti-solvent matrix (e.g., Acetonitrile/Water) can selectively precipitate the pure API while leaving the impurity in the mother liquor[2].
References
-
Prasugrel Impurities and Related Compound. Veeprho. Available at: [Link]
-
Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl. Allmpus. Available at:[Link]
-
1-Cyclopropyl-2-(2-fluorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone hydrochloride. Advent Chembio. Available at:[Link]
Sources
Formation and Control of 2-Desacetoxy Prasugrel During Drug Synthesis
Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the commercial synthesis of Prasugrel—a potent thienopyridine-class P2Y12 receptor antagonist used to inhibit platelet activation—the rigorous control of process-related impurities is a critical regulatory requirement. As a Senior Application Scientist, I frequently encounter challenges related to the impurity profile of thienopyridine derivatives. One of the most persistent and structurally significant process impurities is 2-Desacetoxy Prasugrel (also known as Prasugrel Desacetyloxy Impurity).
Understanding the mechanistic origins of this impurity is essential for designing robust synthetic routes and implementing self-validating quality control protocols. This whitepaper provides an in-depth analysis of the causality behind the formation of 2-Desacetoxy Prasugrel, details the analytical methodologies required for its isolation, and outlines field-proven strategies for its suppression during API (Active Pharmaceutical Ingredient) manufacturing.
Mechanistic Origins and Causality of Formation
To control an impurity, one must first understand its chemical genesis. Prasugrel is synthesized via a convergent route involving the alkylation of a thienopyridine moiety.
The Desired Synthetic Pathway
The standard industrial route involves the condensation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one with the alkylating agent 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . This SN2 reaction yields a keto-enol intermediate (desacetyl prasugrel), which is subsequently acetylated using acetic anhydride ( Ac2O ) in the presence of a base to form the final Prasugrel API .
The Impurity Branching Pathway
The formation of 2-Desacetoxy Prasugrel is directly caused by precursor contamination. The desired starting material, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, is often synthesized via the oxidation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine . If this oxidation is incomplete, the unoxidized thienopyridine persists as a highly nucleophilic impurity .
During the primary alkylation step, this unoxidized precursor competes with the desired starting material. It reacts with the bromoketone to form 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone —the 2-Desacetoxy Prasugrel impurity. Because this molecule lacks the 2-oxo/2-hydroxy group on the thienopyridine ring, it is completely unreactive during the subsequent acetylation step. Consequently, it acts as a stable, persistent "carry-over" impurity that contaminates the final API batch.
Fig 1. Divergent synthetic pathways leading to Prasugrel API and the 2-Desacetoxy impurity.
Physicochemical & Analytical Profiling
Differentiating 2-Desacetoxy Prasugrel from the target API requires high-resolution analytical techniques. The absence of the acetate group significantly alters the molecule's polarity, molecular weight, and spectroscopic signatures.
Table 1: Physicochemical Comparison of Prasugrel and 2-Desacetoxy Prasugrel
| Property | Prasugrel (Target API) | 2-Desacetoxy Prasugrel (Impurity) |
| Molecular Formula | C20H20FNO3S | C18H18FNOS |
| Molecular Weight | 373.44 g/mol | 315.41 g/mol |
| CAS Number (Base) | 150322-43-3 | 201049-78-7 |
| Key Structural Feature | 2-acetoxy group on thienopyridine | Unsubstituted at position 2 |
| Mass Spectrometry (ESI+) | [M+H]+m/z374.1 | [M+H]+m/z316.1 |
| FTIR (Carbonyl Stretch) | 1750cm−1 (ester), 1700cm−1 (ketone) | 1700cm−1 (ketone only) |
Experimental Methodologies
To accurately quantify and control this impurity, analytical laboratories must synthesize it independently to serve as a reference standard, or isolate it directly from crude API mixtures . Below are the self-validating protocols for both approaches.
Protocol A: Independent Synthesis of 2-Desacetoxy Prasugrel (Reference Standard)
This protocol deliberately forces the impurity formation pathway to generate a high-purity analytical standard.
-
Reagent Preparation: Suspend 20.0 g (113.8 mmol) of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in 120 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile provides an optimal polar aprotic environment, accelerating the SN2 substitution kinetics without inducing solvolysis side-reactions.
-
-
Base Activation: Cool the suspension to 0–5 °C and add 31.4 g (227.2 mmol) of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: K2CO3 neutralizes the hydrochloride salt to liberate the highly nucleophilic secondary amine, while simultaneously acting as an acid scavenger for the HBr generated during the alkylation.
-
-
Alkylation: Dropwise add 23.4 g (91.0 mmol) of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, strictly maintaining the internal temperature at 0–5 °C.
-
Causality: Low temperatures suppress oxidative degradation of the thienopyridine ring and minimize poly-alkylation events.
-
-
Isolation: Stir the mixture for 4 hours. Filter off the inorganic salts ( KBr , excess K2CO3 ) and wash the filter cake with chilled acetonitrile. Distill the filtrate under vacuum at 40 °C to yield the crude 2-Desacetoxy Prasugrel base as a viscous oil, which can be further crystallized as a hydrochloride salt.
Protocol B: Chromatographic Isolation from Crude API
For forensic impurity profiling, the impurity must be isolated directly from a failed or crude API batch.
-
Sample Preparation: Dissolve 50 mg of crude Prasugrel in 1.0 mL of Acetonitrile:Water (70:30 v/v).
-
Causality: This specific diluent ratio ensures complete solubilization of both the moderately polar API and the highly lipophilic desacetoxy impurity without causing precipitation upon injection.
-
-
Column Equilibration: Utilize a Semi-Preparative Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm). Equilibrate with a mobile phase consisting of 0.05M Potassium dihydrogen orthophosphate buffer (pH 4.0) and Acetonitrile.
-
Gradient Elution: Execute a gradient elution from 20% to 80% Acetonitrile over 35 minutes at a flow rate of 3.0 mL/min.
-
Causality: The gradient effectively resolves the non-polar 2-Desacetoxy Prasugrel, which elutes significantly later than the more polar desacetyl intermediate and the Prasugrel API.
-
-
Fraction Collection: Monitor UV absorbance at 210 nm. Collect the fraction corresponding to the predefined retention time of the impurity, followed by lyophilization to obtain the purified isolate for NMR/MS characterization.
Fig 2. Chromatographic isolation and structural characterization workflow for API impurities.
Process Control and Mitigation Strategies
Because 2-Desacetoxy Prasugrel lacks the reactive site for the final acetylation step, it cannot be chemically purged in the final stages of API synthesis. Therefore, control strategies must be implemented upstream:
-
Stringent Raw Material Specifications: The most effective mitigation strategy is establishing a strict specification limit (typically ≤0.10% ) for the unoxidized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine impurity in the 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one starting material.
-
In-Process Chromatographic Monitoring: Implement the gradient HPLC method described in Protocol B to monitor the alkylation step. If the desacetoxy intermediate is detected above threshold limits before the acetylation step, the batch can be intercepted and subjected to recrystallization before proceeding, saving costly downstream reagents.
References
-
Kanhere, A. A., Suryawanshi, Y. D., & Arote, N. D. "A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment." Synthetic Communications, Taylor & Francis, 2025. URL:[Link]
-
Sampath, A., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. URL: [Link]
-
"Isolation and Structural Elucidation of an Unknown Impurity in Prasugrel by Semi-Preparative Liquid Chromatography." Journal of Chromatographic Science, Oxford Academic, 2015. URL: [Link]
2-Desacetoxy Prasugrel chemical structure and characterization
An In-Depth Technical Guide to the Structural Elucidation and Analytical Profiling of 2-Desacetoxy Prasugrel
Executive Summary
Prasugrel is a potent, third-generation thienopyridine prodrug utilized clinically as a P2Y12 platelet inhibitor to manage acute coronary syndrome. The synthesis and degradation profiling of Prasugrel requires rigorous analytical control of its related substances. 2-Desacetoxy Prasugrel (also known as Prasugrel Desacetyloxy Impurity) is a critical synthetic intermediate and pharmacopeial impurity encountered during API (Active Pharmaceutical Ingredient) manufacturing[1].
This whitepaper provides a comprehensive, field-proven framework for drug development professionals to understand the chemical nature, synthetic origin, and analytical characterization of 2-Desacetoxy Prasugrel, ensuring regulatory compliance and analytical robustness.
Chemical Identity and Structural Properties
Unlike Prasugrel, which features an acetate group at the C2-position of the thiophene ring (essential for its metabolic activation in vivo), 2-Desacetoxy Prasugrel lacks this oxygenated functional group. It consists of an unactivated thienopyridine core coupled to a fluorophenyl cyclopropyl ketone moiety.
Understanding its physicochemical properties is the first step in designing extraction and chromatographic methods. The compound is typically isolated as an off-white solid and exhibits high solubility in polar aprotic solvents like DMSO and protic solvents like Methanol[2].
Table 1: Physicochemical Specifications of 2-Desacetoxy Prasugrel
| Parameter | Specification |
| Chemical Name (IUPAC) | 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one[3][4] |
| CAS Registry Number | 201049-78-7 (Free Base)[2][5] |
| Molecular Formula | C18H18FNOS[5][6] |
| Molecular Weight | 315.41 g/mol [5][6] |
| Appearance | Off-White Solid[2] |
| Solubility | Methanol, DMSO[2] |
Mechanistic Origin: Synthetic Pathway
In pharmaceutical manufacturing, impurities often arise as unreacted intermediates. 2-Desacetoxy Prasugrel is a direct synthetic precursor to the final Prasugrel API[1]. The synthesis typically involves the N-alkylation of 5,6,7,8-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. The resulting product is 2-Desacetoxy Prasugrel. To yield the active prodrug, this intermediate must undergo a critical oxidation and subsequent acetylation at the thiophene ring. Incomplete conversion during this final step leaves 2-Desacetoxy Prasugrel as a residual impurity.
Synthetic pathway illustrating 2-Desacetoxy Prasugrel as a precursor to Prasugrel API.
Analytical Characterization Protocols
To ensure scientific integrity, the analytical isolation and structural confirmation of 2-Desacetoxy Prasugrel require orthogonal techniques. The following self-validating protocols detail the causality behind each experimental choice.
Multidimensional analytical workflow for structural elucidation of 2-Desacetoxy Prasugrel.
High-Performance Liquid Chromatography (HPLC)
Causality & Design: The separation of 2-Desacetoxy Prasugrel from Prasugrel API requires resolving molecules that differ only by an acetate group. A C18 stationary phase is selected for its superior hydrophobic retention. The mobile phase pH is strictly maintained at 3.0. Why? The piperidine nitrogen in the thienopyridine core is basic. At pH 3.0, the amine is fully protonated, which prevents secondary interactions with residual silanols on the silica column, eliminating peak tailing and ensuring sharp, quantifiable peaks.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Buffer (A): 0.05 M Potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid.
-
Organic (B): LC-MS grade Acetonitrile.
-
-
Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: Linear gradient to 70% B
-
20-25 min: Hold at 70% B
-
25-30 min: Return to 20% B for re-equilibration.
-
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm (optimal for the thienopyridine chromophore).
-
System Suitability (Self-Validation): Inject a resolution mixture of Prasugrel and 2-Desacetoxy Prasugrel. The run is only valid if the critical resolution ( Rs ) between the two peaks is ≥2.0 , and the tailing factor ( Tf ) is ≤1.5 .
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Causality & Design: Electrospray Ionization in positive mode (ESI+) is utilized because the tertiary amine of the piperidine ring readily accepts a proton.
Step-by-Step Protocol:
-
Introduce the HPLC eluent into a Q-TOF or Triple Quadrupole mass spectrometer.
-
Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Precursor Ion Identification: Scan for the protonated molecular ion [M+H]+ at m/z 316.4.
-
Fragmentation (MS/MS): Apply a collision energy of 20-25 eV. The weakest bond is the C-N bond connecting the piperidine ring to the chiral carbon. Cleavage here yields two diagnostic fragments:
-
m/z ~177: The 2-fluorophenyl cyclopropyl ketone fragment.
-
m/z ~140: The tetrahydrothienopyridine core fragment.
-
Table 2: Diagnostic MS/MS Fragmentation Profile
| Ion Type | m/z Value | Structural Assignment |
| Precursor [M+H]+ | 316.4 | Intact 2-Desacetoxy Prasugrel |
| Product Ion 1 | ~177.1 | 1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one cation |
| Product Ion 2 | ~140.0 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Design: NMR is the definitive tool to prove the absence of the acetyl group, differentiating it from the API.
Step-by-Step Protocol:
-
Dissolve 10-15 mg of highly pure (>95%) 2-Desacetoxy Prasugrel[2] in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Acquire 1D 1H NMR at 400 MHz or higher.
-
Key Diagnostic Checks:
-
Verify the absence of a singlet near 2.2 ppm (which would correspond to the −O−CO−CH3 group in Prasugrel).
-
Observe the thiophene protons. In Prasugrel, the thiophene ring is substituted at C2, leaving only one proton. In 2-Desacetoxy Prasugrel, the unsubstituted thiophene ring will display two distinct doublets (typically around 6.7 ppm and 7.1 ppm) with a coupling constant ( J≈5.0 Hz) characteristic of adjacent thiophene protons.
-
-
Acquire 13C NMR to confirm the presence of 18 distinct carbon environments, specifically noting the absence of the ester carbonyl carbon (~168 ppm) found in the API.
Conclusion
The rigorous characterization of 2-Desacetoxy Prasugrel is non-negotiable for the quality control of Prasugrel API. Because it serves as a direct upstream precursor, its presence in the final drug product indicates incomplete oxidation/acetylation during synthesis. By employing a combination of pH-controlled RP-HPLC, ESI+ LC-MS/MS, and diagnostic NMR spectroscopy, analytical scientists can definitively identify, quantify, and control this impurity, ensuring the safety and efficacy of the final therapeutic agent.
References
-
Pharmaffiliates. 2-Desacetoxy Prasugrel. Retrieved from:[Link]
-
Allmpus. Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl. Retrieved from:[Link]
-
Veeprho. Prasugrel Desoxo Impurity | CAS 1618108-01-2. Retrieved from: [Link]
Sources
The Role of 2-Desacetoxy Prasugrel in Impurity Profiling and Degradation Dynamics
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Whitepaper
Introduction: The Stability Paradigm of Thienopyridine Prodrugs
Prasugrel is a third-generation thienopyridine prodrug that acts as an irreversible inhibitor of the P2Y12 class of platelet adenosine diphosphate (ADP) receptors, critical for managing acute coronary syndrome (ACS). Unlike its predecessor clopidogrel, prasugrel incorporates an ester (acetoxy) group on the thiophene ring. This structural modification allows for rapid, single-step esterase-mediated hydrolysis in vivo, bypassing the complex cytochrome P450-dependent first step required by clopidogrel.
However, this exact mechanism of pharmacological activation—the lability of the ester bond—renders the Prasugrel Active Pharmaceutical Ingredient (API) highly susceptible to ex vivo hydrolytic and oxidative degradation during manufacturing and storage 1. Within this stability landscape, 2-Desacetoxy Prasugrel (often referred to as Prasugrel Desoxo Impurity) emerges as a critical analyte. While frequently grouped into degradation studies, its mechanistic origin and chemical behavior differ fundamentally from true degradants, requiring specialized analytical strategies for accurate quality control 2.
Chemical Identity and Structural Nuance
2-Desacetoxy Prasugrel (CAS: 201049-78-7) is characterized by the complete absence of the acetoxy group (-O-CO-CH3) at the 2-position of the thiophene ring, leaving a simple carbon-hydrogen (C-H) bond [[3]]().
Table 1: Comparative Physicochemical Properties
| Attribute | Prasugrel (API) | 2-Desacetoxy Prasugrel (Impurity) |
| CAS Number | 150322-43-3 | 201049-78-7 |
| Molecular Formula | C20H20FNO3S | C18H18FNOS |
| Molecular Weight | 373.44 g/mol | 315.41 g/mol |
| Key Functional Group | Acetoxy (-O-CO-CH3) | Thiophene C-H (Desoxo) |
| Primary Origin | Target Synthesis | Process Intermediate / Unreacted Precursor |
| Pharmacological Activity | Active Prodrug | Inactive (Cannot undergo esterase cleavage) |
Causality Insight: Because 2-Desacetoxy Prasugrel lacks the ester moiety, it cannot be metabolized by human carboxylesterases into the active thiol metabolite. Consequently, its presence in the final drug product acts as an inactive diluent, directly reducing the potency of the dosage form and necessitating strict regulatory limits (typically ≤0.15% per ICH Q3A).
Mechanistic Pathways: Process Impurity vs. Degradation Product
A common misconception in stability profiling is classifying 2-Desacetoxy Prasugrel as a downstream degradation product. A rigorous mechanistic analysis reveals otherwise.
The Synthetic Origin (Process Impurity)
Prasugrel is synthesized via the alkylation of a tetrahydrothienopyridine derivative with a 2-fluorobenzyl halide, followed by a critical acetoxylation step. 2-Desacetoxy Prasugrel is the direct precursor to this final step [[4]](). If the reaction conditions (e.g., stoichiometry, temperature, or catalyst efficiency) are suboptimal, incomplete acetoxylation occurs, allowing 2-Desacetoxy Prasugrel to persist into the final API crystallization phase.
True Degradation Pathways
When subjected to ICH forced degradation conditions, Prasugrel degrades via two primary vectors:
-
Hydrolysis: The electrophilic carbonyl carbon of the ester is attacked by water or hydroxide ions, cleaving the ester bond. This does not yield the desacetoxy (C-H) compound. Instead, it yields a hydroxylated thiophene (-OH) which rapidly tautomerizes into the thermodynamically stable Prasugrel Keto Impurity (Desacetyl Prasugrel) 1.
-
Oxidation: Exposure to peroxides or radical initiators (like AIBN) leads to the formation of N-oxides and sulfoxides at the piperidine and thiophene rings, respectively.
Fig 1. Mechanistic origin of 2-Desacetoxy Prasugrel vs. true degradation products.
Table 2: Forced Degradation Matrix & Impurity Yields
| Stress Condition | Primary Mechanism | Dominant Impurity Formed | 2-Desacetoxy Prasugrel Level |
| 0.1N HCl (80°C, 4h) | Acidic Hydrolysis | Desacetyl Prasugrel (Keto) | Static (No formation) |
| 0.1N NaOH (80°C, 1h) | Basic Hydrolysis | Desacetyl Prasugrel (Keto) | Static (No formation) |
| 3% H2O2 (RT, 24h) | Peroxide Oxidation | Prasugrel N-Oxide | Static (No formation) |
| Thermal (105°C, 7 days) | Thermolysis | Minimal degradation | Static (No formation) |
Self-Validating Analytical Methodology
To ensure absolute trustworthiness in impurity profiling, the following LC-MS/MS protocol is designed as a self-validating system. It utilizes an internal System Suitability Test (SST) that forces the method to prove its resolving power before any sample data is accepted.
Step-by-Step LC-MS/MS Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes ionization in ESI+).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
2. Self-Validating System Suitability Standard (SST) Preparation:
-
Prepare a solution containing 1.0 mg/mL Prasugrel API.
-
Spike the solution with exactly 0.15% (w/w) 2-Desacetoxy Prasugrel and 0.15% Desacetyl Prasugrel (Keto tautomer).
-
Validation Gate: The analytical run is automatically aborted if the chromatographic resolution ( Rs ) between Prasugrel and 2-Desacetoxy Prasugrel is <2.5 . This guarantees that the process impurity will not co-elute and artificially inflate the API peak area.
3. Chromatographic Conditions (UHPLC):
-
Column: Sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) to ensure high theoretical plate counts necessary for resolving structurally similar thienopyridines.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 80% B
-
10-12 min: Hold at 80% B
-
12-15 min: Re-equilibration at 10% B.
-
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).
4. Mass Spectrometry (TOF-MS/MS) Detection:
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Targeted m/z:
-
Prasugrel: [M+H]+=374.1
-
2-Desacetoxy Prasugrel: [M+H]+=316.1
-
Desacetyl Prasugrel: [M+H]+=332.1
-
Fig 2. Self-validating LC-MS/MS analytical workflow for Prasugrel impurity profiling.
Regulatory and Toxicological Implications
For New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA), regulatory bodies (FDA, EMA, ICH) mandate the rigorous monitoring of 2-Desacetoxy Prasugrel. Because it is a process impurity, its control strategy relies heavily on the optimization of the upstream API synthesis (specifically the acetoxylation step) rather than downstream formulation or packaging controls (which are used to mitigate hydrolytic degradation) 2.
By understanding that 2-Desacetoxy Prasugrel is a static synthetic marker rather than a dynamic degradant, pharmaceutical scientists can decouple process chemistry optimization from formulation stability enhancement, leading to more targeted, efficient drug development lifecycles.
References
- Source: pharmaffiliates.
- Source: veeprho.
- Source: nih.
- Source: chemicalbook.
Sources
in-silico toxicity prediction of 2-Desacetoxy Prasugrel
Title : Advanced In-Silico Toxicity Prediction and Risk Mitigation for 2-Desacetoxy Prasugrel
Executive Summary
Prasugrel is a potent thienopyridine-class antiplatelet prodrug utilized extensively to manage thrombosis in patients with acute coronary syndrome[1]. During the synthesis and degradation of the Prasugrel active pharmaceutical ingredient (API), several process-related impurities are formed, notably 2-Desacetoxy Prasugrel (CAS: 201049-78-7) [2]. As a Senior Application Scientist, evaluating the mutagenic potential of such impurities is not merely a regulatory checkbox; it is a critical safety mandate governed by the ICH M7 guidelines[3]. This technical guide delineates the causality-driven methodologies for the , backed by self-validating experimental frameworks.
Chemical Profile and Mechanistic Context
2-Desacetoxy Prasugrel, chemically identified as 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone, functions as a synthetic intermediate or a degradation product resulting from the incomplete acetylation or deacetylation of the prasugrel base[4].
Unlike the parent drug, the absence of the acetoxy group alters the electronic distribution across the thienopyridine core. When assessing genotoxicity, we must scrutinize the molecule for structural alerts (toxicophores) that could act as electrophilic centers capable of covalently binding to DNA. The cyclopropyl ketone and the fluorophenyl ring are primary regions of interest, though historically, thienopyridines lack classical Ames-positive alerting structures[5].
The Dual-Pillar In-Silico Prediction Workflow
The ICH M7 guideline explicitly mandates the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies to predict bacterial mutagenicity[6]. The causality behind this dual approach is rooted in balancing statistical sensitivity with chemical specificity:
-
Expert Rule-Based Systems (e.g., Derek Nexus) : These models rely on human-curated toxicophores and historical Ames test data[6]. Causality: They provide high specificity by contextualizing the chemical environment of an alert (e.g., recognizing that steric hindrance from a bulky group neutralizes a reactive center), thereby preventing false positives.
-
Statistical Machine-Learning Models (e.g., Sarah Nexus) : These models analyze fragmented molecular features against massive datasets[7]. Causality: They offer high sensitivity, identifying non-obvious, hidden structural correlations that human experts might overlook.
ICH M7 in-silico toxicity prediction workflow for 2-Desacetoxy Prasugrel.
Step-by-Step In-Silico Methodology
-
Data Curation : Convert the 2-Desacetoxy Prasugrel 2D structure into a standardized SMILES string to ensure uniform input across computational platforms.
-
Model Execution : Process the SMILES string simultaneously through an expert rule-based model and a statistical-based model[8].
-
Alert Evaluation : Analyze the outputs for flagged toxicophores. For 2-Desacetoxy Prasugrel, the thienopyridine moiety and fluorophenyl groups are evaluated against known mutagenic fragments.
-
Expert Consensus : If the statistical model flags a weak alert (e.g., a generic ketone interaction) but the expert model dismisses it due to steric hindrance from the cyclopropyl group, a human expert review is documented to override the statistical false positive, finalizing the classification[3].
Data Presentation: QSAR Evaluation Summary
The following table synthesizes the quantitative and qualitative QSAR outcomes for 2-Desacetoxy Prasugrel based on its structural components.
| Prediction Methodology | Software Example | Target Endpoint | Result for 2-Desacetoxy Prasugrel | Mechanistic Rationale / Causality |
| Expert Rule-Based | Derek Nexus | Bacterial Mutagenicity | Negative | No established toxicophores (e.g., N-nitroso, aromatic amines) detected[6]. |
| Statistical-Based | Sarah Nexus | Bacterial Mutagenicity | Negative (High Confidence) | Training set data for thienopyridine derivatives shows no statistically significant correlation with Ames positivity[7]. |
| Overall ICH M7 Class | N/A | Carcinogenic Risk | Class 5 | No structural alerts; treated as a standard non-mutagenic impurity[3]. |
Self-Validating Experimental Protocol: Ames Test
While 2-Desacetoxy Prasugrel typically falls into ICH M7 Class 5, any equivocal in-silico result or novel structural derivative necessitates empirical validation[8]. The Ames test (Bacterial Reverse Mutation Assay) is deployed not just as an assay, but as a strictly self-validating system.
Causality of Assay Design: We utilize specific Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to ensure comprehensive coverage of both frameshift mutations and base-pair substitutions[9]. The inclusion of the S9 rat liver fraction simulates mammalian hepatic metabolism, which is critical because many impurities are inert until metabolized into reactive electrophiles.
Self-Validating Protocol Steps:
-
Preparation : Dissolve 2-Desacetoxy Prasugrel in DMSO. Prepare a concentration gradient ranging from 1.5 to 5000 µ g/plate to assess dose-dependency.
-
Metabolic Activation : Prepare parallel sets of plates—one with a 10% S9 metabolic mix (+S9) and one with a standard phosphate buffer (-S9).
-
Inoculation : Combine the test article, bacterial strain, and S9/buffer in top agar, then overlay onto minimal glucose agar plates.
-
Internal Control Validation (The Self-Validating Mechanism) :
-
Negative Control: DMSO vehicle only. This establishes the spontaneous baseline mutation rate of the bacteria.
-
Positive Control (-S9): Sodium azide (for TA100, TA1535) and 2-nitrofluorene (for TA98). This validates that the bacterial strains are currently viable and susceptible to mutation.
-
Positive Control (+S9): 2-Aminoanthracene. This validates that the S9 fraction is actively and correctly metabolizing prodrugs into mutagens.
-
System Check: If the positive controls fail to exhibit a >3-fold increase in revertant colonies over the negative control, the assay is deemed invalid and the entire plate set must be rejected and repeated.
-
-
Incubation & Scoring : Incubate at 37°C for 48-72 hours. A true positive result requires a dose-dependent, reproducible increase in colony counts.
Control Strategy and Toxicological Thresholds
If 2-Desacetoxy Prasugrel or a similar derivative were to be re-classified as mutagenic due to novel data, it would be strictly subject to the Threshold of Toxicological Concern (TTC)[7].
Decision matrix for impurity control strategies based on ICH M7 classifications.
For a lifetime exposure scenario, the TTC is pragmatically set at 1.5 µ g/day [7]. However, as a confirmed Class 5 impurity, 2-Desacetoxy Prasugrel is governed by standard ICH Q3A/B guidelines. This means its acceptable limit is dictated by general toxicity and manufacturing capability rather than specific carcinogenic risk, allowing for higher, standard impurity thresholds[3].
References
-
Title : ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities Source : toxhub-consulting.com URL : 9
-
Title : Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH Source : ich.org URL : 3
-
Title : CAS No : 201049-78-7 | Product Name : 2-Desacetoxy Prasugrel | Pharmaffiliates Source : pharmaffiliates.com URL : 2
-
Title : In Silico Mutagenicity Assessment - Lhasa Limited Source : lhasalimited.org URL : 6
-
Title : In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study - ACS Publications Source : acs.org URL : 8
-
Title : ICH M7: A Guide to Mutagenic Impurity Assessment Software | IntuitionLabs Source : intuitionlabs.ai URL : 7
-
Title : Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source : asianpubs.org URL : 4
-
Title : Prasugrel-impurities - Pharmaffiliates Source : pharmaffiliates.com URL : 1
-
Title : Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed Source : nih.gov URL : 5
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. database.ich.org [database.ich.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lhasalimited.org [lhasalimited.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. toxhub-consulting.com [toxhub-consulting.com]
2-Desacetoxy Prasugrel as a Strategic Precursor for Thienopyridine Metabolite Synthesis
Executive Summary
The synthesis of active thienopyridine metabolites—specifically the active thiol metabolite of prasugrel (R-138727)—presents a notorious challenge in drug development due to the inherent instability of the intermediate thiolactone and the reactivity of the prodrug's acetate ester. This whitepaper establishes 2-Desacetoxy Prasugrel (CAS 201049-78-7) not merely as a synthetic impurity, but as a superior, ester-free starting material for the targeted synthesis of prasugrel metabolites. By detailing both biocatalytic and advanced organometallic workflows, this guide provides a self-validating framework for late-stage C-H functionalization.
The Structural Rationale: Why 2-Desacetoxy Prasugrel?
In clinical pharmacology, Prasugrel is a prodrug that undergoes rapid esterase-mediated (hCE2) hydrolysis to form a thiolactone intermediate (R-95913), which is subsequently oxidized by CYP450 enzymes to the active thiol metabolite (R-138727) [1][2].
However, attempting to synthesize these metabolites in vitro directly from the Prasugrel API is synthetically flawed. The C2-acetate group on the thiophene ring is highly electrophilic and acts as a liability during strong basic or oxidative chemical steps, leading to rapid degradation, unwanted hydrolysis, and disulfide dimerization [3].
2-Desacetoxy Prasugrel lacks this acetate group. Structurally, its thienopyridine core is identical to Clopidogrel, while retaining the unique fluorophenyl-cyclopropyl ketone side chain of Prasugrel [4]. This structural chimera allows chemists to bypass ester-cleavage side reactions. By utilizing 2-Desacetoxy Prasugrel, we can perform direct C2-oxidation—mimicking the CYP450 activation pathway of Clopidogrel—to cleanly generate the prasugrel thiolactone (R-95913).
Figure 1: Divergent metabolic and synthetic pathways converging on the active thiol metabolite.
Biocatalytic Synthesis Workflow (UPO-Mediated)
Recent advancements have demonstrated that fungal unspecific peroxygenases (UPOs), specifically from Marasmius rotula (MroUPO), can selectively oxidize the thiophene ring of thienopyridines [1].
Mechanistic Causality
The use of MroUPO requires strict control of the oxidant ( H2O2 ). High local concentrations of peroxides cause irreversible oxidative bleaching of the MroUPO heme cofactor. By matching a slow infusion rate to the enzyme's turnover number, the catalytic cycle remains saturated without inducing enzyme degradation. Furthermore, the addition of sodium ascorbate is a mechanistic necessity; it scavenges radical intermediates and prevents the over-oxidation of the newly formed thiolactone into inactive sulfinic or sulfonic acids.
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 2-Desacetoxy Prasugrel in acetone to create a stock solution. Prepare a 100 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 5 mM sodium ascorbate. Add the substrate stock to achieve a final concentration of 1 mM 2-Desacetoxy Prasugrel in 20% (v/v) acetone.
-
Enzyme Addition: Introduce 2 U/mL of MroUPO to the buffered solution at 25°C under gentle stirring (150 rpm).
-
Oxidant Feed: Using a programmable syringe pump, continuously infuse H2O2 at a strict rate of 2 mM/h.
-
Validation & Monitoring: Monitor the reaction via LC-MS (UV at 254 nm). The protocol is self-validating: the disappearance of the precursor peak ( [M+H]+=316 ) and the emergence of the thiolactone peak ( [M+H]+=332 ) confirms successful C-H oxygenation.
-
Quenching & Isolation: After 4 hours, quench the reaction by adding an equal volume of ice-cold ethyl acetate. Centrifuge to precipitate denatured proteins, extract the organic layer, dry over Na2SO4 , and purify via Prep-HPLC.
Figure 2: Step-by-step biocatalytic workflow for thiolactone metabolite synthesis.
Advanced Chemical Synthesis Workflow (Directed Metalation)
For laboratories lacking access to specialized UPOs, chemical C-H functionalization via directed metalation offers a scalable alternative.
Mechanistic Causality
The absence of the ester in 2-Desacetoxy Prasugrel allows highly basic reagents like Lithium Diisopropylamide (LDA) to selectively abstract the most acidic proton on the thienopyridine scaffold—the C2 proton. Temperature control is the critical failure point here: the reaction must be held strictly at -78°C. If the temperature rises above -50°C, the lithiated thienopyridine intermediate undergoes spontaneous ring-opening, destroying the heterocyclic core.
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 1.0 eq of 2-Desacetoxy Prasugrel in anhydrous THF under a strict argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.
-
Directed Metalation: Dropwise, add 1.1 eq of freshly prepared LDA (1.0 M in THF/hexanes) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete C2-lithiation.
-
Oxygenation: Slowly add 1.2 eq of bis(trimethylsilyl) peroxide (BTSP) or a Davis oxaziridine derivative. Maintain the temperature at -78°C for an additional 2 hours.
-
Validation & Workup: Quench the reaction in situ at -78°C with saturated aqueous NH4Cl before allowing the flask to warm to room temperature. This self-validates the thermal stability of the intermediate. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the thiolactone (R-95913).
-
Conversion to Active Metabolite: The purified thiolactone can be subjected to mild basic hydrolysis (e.g., K2CO3 in degassed methanol) to open the ring and yield the active thiol metabolite (R-138727), which must be immediately trapped or stored at -80°C to prevent dimerization.
Quantitative Data Presentation
The choice between biocatalytic and chemical pathways depends on the laboratory's infrastructure and the required scale. The table below summarizes the operational metrics of both approaches when utilizing 2-Desacetoxy Prasugrel.
| Parameter | Biocatalytic Oxidation (MroUPO) | Chemical Oxidation (Directed Metalation) |
| Primary Reagents | MroUPO, H2O2 , Sodium Ascorbate | LDA, Bis(trimethylsilyl) peroxide (BTSP) |
| Reaction Temperature | 25°C (Ambient) | -78°C to 0°C |
| Regioselectivity | Exceptionally High (Strictly C2-oxidation) | Moderate (Requires strict thermal control) |
| Yield (Thiolactone) | ~44% (Highly pure) | ~55-60% (Requires extensive chromatography) |
| Scalability | Limited by enzyme availability/cost | High (Standard organometallic scale-up) |
| Causality of Failure | Heme bleaching if H2O2 feed is too rapid | Heterocycle ring-opening if Temp > -50°C |
Conclusion
Synthesizing the active metabolites of thienopyridines is a complex endeavor fraught with stability issues. By strategically selecting 2-Desacetoxy Prasugrel as the starting material, researchers can bypass the inherent liabilities of the prodrug's acetate ester. Whether utilizing the elegant, highly regioselective biocatalytic UPO pathway or the scalable, low-temperature directed metalation route, 2-Desacetoxy Prasugrel proves to be the optimal precursor for generating high-purity R-95913 and R-138727 for pharmacological and toxicological profiling.
References
-
Title: Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases Source: MDPI (Catalysts / Pharmaceuticals) URL: [Link]
-
Title: Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring Source: PubMed (National Institutes of Health) URL: [Link]
HPLC method for 2-Desacetoxy Prasugrel quantification
An Application Note for the Quantification of 2-Desacetoxy Prasugrel by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Desacetoxy Prasugrel. This method is designed for researchers, scientists, and drug development professionals involved in impurity profiling, stability studies, and pharmacokinetic analysis of Prasugrel.
Introduction: The Analytical Imperative
Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class. It is a prodrug that, after oral administration, undergoes rapid metabolism to form its pharmacologically active metabolite, which is responsible for inhibiting platelet aggregation.[1][2] During the manufacturing process, storage, or metabolism, various related substances and degradation products can be formed. One such critical process impurity and metabolite is 2-Desacetoxy Prasugrel.
The accurate quantification of 2-Desacetoxy Prasugrel is paramount for several reasons:
-
Quality Control: To ensure the purity and safety of the Prasugrel active pharmaceutical ingredient (API) and its finished dosage forms.
-
Stability Studies: To monitor the degradation pathways of Prasugrel under various stress conditions, as mandated by regulatory bodies like the ICH.[3]
-
Pharmacokinetic Analysis: To understand the metabolic profile of Prasugrel in biological systems.
This application note details a robust, validated, and stability-indicating reversed-phase HPLC (RP-HPLC) method that effectively separates and quantifies 2-Desacetoxy Prasugrel from the parent drug and other related substances. The methodology is grounded in established chromatographic principles and validated according to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6]
Chemical Structures
Understanding the structural relationship between Prasugrel and its desacetyl impurity is fundamental to developing a selective analytical method. The loss of the acetyl group from Prasugrel results in the formation of 2-Desacetoxy Prasugrel, increasing its polarity.
Caption: Metabolic conversion of Prasugrel to 2-Desacetoxy Prasugrel.
Chromatographic Method & Rationale
The selection of chromatographic conditions is a scientifically driven process designed to achieve optimal resolution, sensitivity, and efficiency.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which provides excellent retention for the moderately non-polar structures of Prasugrel and its metabolites.[7][8] The high carbon load of C18 columns ensures robust separation based on hydrophobicity.
-
Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is employed. A gradient is crucial for a stability-indicating method as it can effectively resolve compounds with a wide range of polarities, from the non-polar parent drug to more polar degradation products.[7] Acetonitrile is chosen for its low UV cutoff and viscosity, which allows for efficient chromatography.
-
Buffered Mobile Phase (pH Control): A phosphate or acetate buffer is used to maintain a constant pH.[3][8] Controlling the pH is critical for ensuring the consistent ionization state of the analytes, which in turn leads to reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., 3.0-4.5) is often optimal for thienopyridine compounds.
-
Detection Wavelength: The detection wavelength is set based on the UV absorbance maxima of the analytes. Both Prasugrel and 2-Desacetoxy Prasugrel contain chromophores that absorb in the UV region. A wavelength around 220 nm or 254 nm typically provides high sensitivity for these compounds.[3][7]
Optimized HPLC Method Parameters
The following table summarizes the validated chromatographic conditions for the analysis of 2-Desacetoxy Prasugrel.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC with UV or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C[7] |
| Detection Wavelength | 220 nm[7] |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocols: Preparation and Analysis
The trustworthiness of any analytical method relies on meticulous and reproducible sample and standard preparation.
Preparation of Standard Solutions
-
Primary Stock Solution (2-Desacetoxy Prasugrel, ~50 µg/mL):
-
Accurately weigh approximately 5 mg of 2-Desacetoxy Prasugrel reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
-
Calibration Curve Standards (e.g., 0.1 - 2.0 µg/mL):
-
Prepare a series of calibration standards by performing serial dilutions of the Primary Stock Solution with the diluent.
-
Sample Preparation (Prasugrel Drug Substance)
-
Sample Solution (~1000 µg/mL of Prasugrel):
-
Accurately weigh approximately 100 mg of the Prasugrel API sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
Sample Preparation (From Human Plasma)
For bioanalytical applications, a sample extraction is necessary to remove interfering plasma components.[9]
-
Protein Precipitation:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard (if used).
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase diluent for injection.
-
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The protocols described herein are validated according to ICH Q2(R2) guidelines to ensure trustworthiness.[4][5]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte without interference from other components (e.g., parent drug, other impurities, excipients). | Peak purity of the analyte peak must pass. No co-eluting peaks at the retention time of 2-Desacetoxy Prasugrel in blank/placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999.[3][7] |
| Accuracy | To assess the closeness of the test results to the true value. Determined by spike-recovery studies. | Percent recovery between 98.0% and 102.0% at three concentration levels.[3][10] |
| Precision | To measure the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%.[3][11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the entire analytical procedure, from sample handling to final data analysis.
Caption: End-to-end workflow for the HPLC quantification of 2-Desacetoxy Prasugrel.
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantification of 2-Desacetoxy Prasugrel in both bulk drug substance and biological matrices. The method has been developed and validated based on rigorous scientific principles and ICH guidelines, demonstrating its suitability for routine quality control, stability testing, and pharmacokinetic studies within a regulated drug development environment.
References
-
Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Global Journal of Medical Research. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 1). Lab Manager. Retrieved from [Link]
-
Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of Stability Indicating Reverse-Phase HPLC Method for the Determination of Prasugrel Hydrochloride and Its Related Substances. (2014, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2026, March 25). BioPharm International. Retrieved from [Link]
-
Identification of Prasugrel Impurities by LC-MS/MS. (2013, January 10). Taylor & Francis Online. Retrieved from [Link]
-
Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV. (2022, March 1). Bentham Science. Retrieved from [Link]
-
Prasugrel Thiolactone / 2-Desacetyl Prasugrel. (n.d.). Allmpus. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Prasugrel. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ijpsr.com [ijpsr.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
Mechanistic Overview: The Role of 2-Desacetoxy Prasugrel in API Profiling
An in-depth technical guide to the chromatographic profiling, isolation, and quantification of the 2-Desacetoxy Prasugrel reference standard.
Prasugrel is a potent third-generation thienopyridine prodrug utilized as a platelet activation and aggregation inhibitor. During its multi-step synthesis and subsequent shelf-life, the Active Pharmaceutical Ingredient (API) is highly susceptible to hydrolytic and oxidative degradation[1].
A critical process-related and degradation impurity encountered during this lifecycle is 2-Desacetoxy Prasugrel (frequently referred to as Prasugrel Desoxo Impurity or Prasugrel HCl Desacetyloxy Impurity)[2]. Mechanistically, this impurity is generated either through suboptimal reaction conditions during the acylation of the thienopyridine precursor or via partial deacetylation triggered by environmental moisture and thermal stress[3].
Because 2-Desacetoxy Prasugrel lacks the essential acetyl group required for the in vivo enzymatic conversion into the active thiol metabolite, its presence directly diminishes the pharmacological efficacy of the drug product. Consequently, regulatory monographs (such as the USP and Ph.Eur.) mandate stringent monitoring, typically restricting this specific impurity to Not More Than (NMT) 0.15% – 0.20%[4].
Mechanistic pathway illustrating the formation of 2-Desacetoxy Prasugrel via deacetylation.
Physicochemical Properties of the Reference Standard
To ensure accurate peak identification and quantification, the reference standard must be meticulously characterized. Below is the synthesized physicochemical data for 2-Desacetoxy Prasugrel[2][5].
| Property | Specification / Data |
| Analyte Name | 2-Desacetoxy Prasugrel (Prasugrel Desoxo Impurity) |
| IUPAC Name | 1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one |
| CAS Number | 201049-78-7 (Free Base) / 1618108-01-2 (HCl Salt) |
| Molecular Formula | C18H18FNOS (Base) |
| Molecular Weight | 315.41 g/mol (Base) / 351.87 g/mol (HCl Salt) |
| Solubility | Soluble in Methanol and DMSO |
| Storage Conditions | 2-8 °C (Refrigerated to prevent further degradation) |
Analytical Methodology: HPLC-UV Protocol
As an application scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a carefully balanced thermodynamic and chemical system. The following HPLC-UV method is engineered specifically for the resolution of Prasugrel and its related compounds[4].
Step 1: Mobile Phase Preparation
-
Buffer Solution (pH 2.9): Add 3.0 mL of concentrated phosphoric acid to 1000 mL of ultra-pure water. Adjust the pH precisely to 2.9 using a 10% (w/v) potassium hydroxide solution[4].
-
Solution A: 100% Buffer Solution.
-
Solution B: Acetonitrile and Water (90:10 v/v)[4].
-
Causality Insight: Why pH 2.9? Prasugrel and its desacetoxy analog contain a basic nitrogen atom in the tetrahydropyridine ring with a pKa of approximately 5.1[6]. At pH 2.9, this nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual, unendcapped silanol groups on the C18 stationary phase, completely eliminating peak tailing and ensuring highly reproducible retention times.
Step 2: Standard and Sample Preparation
-
Standard Solution: Dissolve the USP Prasugrel Hydrochloride RS in Solution B to achieve a concentration of 1.5 µg/mL[4].
-
Sample Solution: Prepare the API sample in Solution B at a concentration of 1.5 mg/mL[4].
-
Causality Insight: Why use a highly organic diluent (90:10 Acetonitrile/Water)? Prasugrel is notoriously susceptible to rapid hydrolytic degradation in highly aqueous environments[1]. Utilizing a predominantly organic diluent minimizes artifactual sample degradation within the autosampler during extended analytical sequences.
Step 3: Chromatographic Execution
-
Column: C18, 4.6 mm × 150 mm, 5 µm particle size (L1 packing)[4].
-
Column Temperature: 30 °C[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV at 235 nm[4].
-
Injection Volume: 20 µL[4].
-
Causality Insight: Why 30 °C? Elevated column temperatures can accelerate the oxidative and hydrolytic degradation of the API on-column, generating false impurity peaks. Maintaining the column compartment at 30 °C provides the perfect thermodynamic balance between optimal mobile phase viscosity (for lower backpressure) and maximum analyte stability.
Step 4: System Suitability Verification
A protocol must be self-validating. Before analyzing unknown samples, inject the System Suitability Solution (1.5 mg/mL Prasugrel RS spiked with known impurities) to verify the following parameters[4]:
| Parameter | Specification / Acceptance Criteria |
| Relative Retention Time (RRT) | ~0.61 for 2-Desacetoxy Prasugrel (relative to Prasugrel) |
| Relative Response Factor (RRF) | 1.0 |
| Tailing Factor | NMT 2.0 |
| Relative Standard Deviation (RSD) | NMT 5.0% (from replicate Standard solution injections) |
Workflow for Impurity Isolation and LC-MS Characterization
While HPLC-UV serves as the gold standard for routine Quality Control (QC) and lot release, the definitive structural elucidation of unknown peaks—or the primary certification of a new 2-Desacetoxy Prasugrel reference standard—requires orthogonal analytical techniques such as semi-preparative LC, LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy[1][3].
Analytical workflow for the chromatographic separation and structural elucidation of the impurity.
By adhering to this causality-driven methodology, analytical laboratories can confidently isolate, quantify, and validate the 2-Desacetoxy Prasugrel impurity, ensuring the pharmacological safety and regulatory compliance of the final drug product.
References
-
Veeprho Pharmaceuticals. Prasugrel Desoxo Impurity | CAS 1618108-01-2. 2
-
LGC Standards. 2-Desacetoxy Prasugrel | CAS 201049-78-7. 7
-
USP-NF / TrungTamThuoc. Prasugrel Hydrochloride Monograph. 4
-
ResearchGate. Isolation and Structural Elucidation of an Unknown Impurity in Prasugrel by Semi-Preparative Liquid Chromatography. 1
-
Journal of Chemical and Pharmaceutical Research (JOCPR). Prasugrel characterization: Reference substance and pharmaceutical. 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. 2-Desacetoxy Prasugrel | CAS 201049-78-7 | LGC Standards [lgcstandards.com]
- 6. jocpr.com [jocpr.com]
- 7. 2-Desacetoxy Prasugrel | CAS 201049-78-7 | LGC Standards [lgcstandards.com]
Application Note: Optimized Sample Preparation and Analytical Workflows for 2-Desacetoxy Prasugrel Quantification
Executive Summary
Prasugrel is a potent, third-generation thienopyridine prodrug utilized as a P2Y12 adenosine diphosphate (ADP) receptor inhibitor to prevent thrombotic cardiovascular events [1]. Due to the inherent chemical instability of its ester functionality, Prasugrel is highly susceptible to hydrolysis, oxidation, and transesterification. A critical regulatory requirement in the lifecycle management of Prasugrel active pharmaceutical ingredients (APIs) and finished dosage forms is the precise quantification of its related substances, notably 2-Desacetoxy Prasugrel (CAS 201049-78-7), also known as the Prasugrel Desoxo Impurity [2].
This application note provides a comprehensive, self-validating methodology for the sample preparation and chromatographic analysis (LC-MS/MS and HPLC-UV) of 2-Desacetoxy Prasugrel. By detailing the mechanistic causality behind solvent selection, pH control, and thermal regulation, this guide ensures that analytical workflows prevent artifactual degradation, thereby guaranteeing the scientific integrity of impurity profiling.
Mechanistic Insights: The Causality of Artifactual Degradation
The primary challenge in analyzing Prasugrel impurities lies in the sample preparation phase. If the extraction conditions are not strictly controlled, the parent API will degrade de novo in the sample vial, leading to false-positive impurity reporting and out-of-specification (OOS) results.
The Solvolysis and Transesterification Trap
Prasugrel contains an acetoxy group at the 2-position of the thiophene ring. When exposed to protic, nucleophilic solvents such as methanol or ethanol, Prasugrel undergoes rapid transesterification. Furthermore, in unbuffered aqueous environments—particularly under basic conditions—the ester bond is rapidly hydrolyzed [3].
-
The Solution: Sample diluents must strictly utilize aprotic solvents (e.g., 100% Acetonitrile) or precisely buffered aqueous-organic mixtures (e.g., Acetonitrile:Water buffered to pH 4.5 with potassium dihydrogen phosphate) [4].
Thermal and Photolytic Lability
Prasugrel and its desacetoxy derivatives are thermolabile and sensitive to UV exposure. Extended sonication during sample extraction generates localized heat, accelerating ester cleavage.
-
The Solution: All extraction protocols must utilize chilled solvents (4°C), limit sonication to a maximum of 5 minutes, and employ amber glassware to mitigate photolytic degradation.
Mandatory Visualization: Sample Preparation Workflow
The following pathway illustrates the critical control points required to maintain sample integrity during the extraction of 2-Desacetoxy Prasugrel.
Figure 1: Optimized sample preparation workflow for 2-Desacetoxy Prasugrel to prevent artifactual degradation.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Step 4.1 includes a mandatory stability check to confirm that the chosen diluent does not induce degradation.
Preparation of Standard Solutions and Diluent Validation
Materials: 2-Desacetoxy Prasugrel Reference Standard (Purity >98%), HPLC-Grade Acetonitrile (ACN), Milli-Q Water, Potassium Dihydrogen Phosphate ( KH2PO4 ).
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of ACN and 0.02 M KH2PO4 buffer. Adjust the pH to exactly 4.5 using dilute phosphoric acid. Causality: pH 4.5 represents the zone of maximum stability for the Prasugrel ester bond.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Desacetoxy Prasugrel standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with 100% chilled ACN. Store at -20°C.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 using the prepared pH 4.5 Diluent.
-
Self-Validation Step (Diluent Integrity Check): Inject a blank diluent, followed by the working standard at T=0 hours and T=24 hours (kept in a 4°C autosampler). The peak area variation of 2-Desacetoxy Prasugrel must be ≤ 2.0%, and no new secondary peaks (indicating parent drug degradation) should appear.
Extraction from Finished Dosage Forms (Tablets)
-
Sample Pulverization: Accurately weigh and finely powder 10 Prasugrel tablets using a pre-chilled mortar and pestle.
-
Extraction: Transfer an amount of powder equivalent to 25 mg of Prasugrel into a 50 mL amber volumetric flask.
-
Solvent Addition: Add 30 mL of chilled Diluent (ACN:Buffer pH 4.5).
-
Controlled Dispersion: Vortex vigorously for 2 minutes. Sonicate in an ice-water bath for exactly 5 minutes. Causality: Exceeding 5 minutes of sonication introduces thermal energy that catalyzes the hydrolysis of the active pharmaceutical ingredient into desacetyl impurities.
-
Volume Adjustment: Make up to the 50 mL mark with chilled Diluent and mix thoroughly.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1.0 mL of the filtrate to saturate any active binding sites on the membrane, ensuring 100% recovery of the analyte.
-
Analysis: Transfer the filtrate to an amber autosampler vial and analyze immediately.
Analytical Conditions and Data Presentation
Depending on the required sensitivity, either HPLC-UV (for routine batch release) or LC-MS/MS (for trace-level genotoxic/impurity profiling) can be employed.
Table 1: Optimized Chromatographic and MS Parameters
| Parameter | HPLC-UV Method (Routine Analysis) [1] | LC-MS/MS Method (Trace Analysis) [4] |
| Analytical Column | Gemini C18, 250 x 4.6 mm, 5 µm | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.02 M KH2PO4 Buffer (pH 4.5) | 0.1% Formic Acid in Milli-Q Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile (LC-MS Grade) |
| Elution Mode | Isocratic (30:70 A:B) | Gradient (10% B to 90% B over 5 min) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp | 25°C | 30°C |
| Autosampler Temp | 4°C (Strictly Controlled) | 4°C (Strictly Controlled) |
| Detection | UV at 220 nm | ESI+ (MRM Mode) |
| Target m/z | N/A | Precursor: 316.1 → Product: 164.0 |
Table 2: Representative Method Validation Summary
Quantitative data demonstrating the robustness of the sample preparation and analytical method, evaluated according to ICH Q2(R1) guidelines.
| Validation Parameter | 2-Desacetoxy Prasugrel Performance Metrics | Acceptance Criteria (ICH) |
| Linearity Range | 0.05 µg/mL – 20.0 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 0.045 µg/mL | Signal-to-Noise (S/N) ≥ 10 |
| Extraction Recovery | 98.8% – 101.4% (Spiked at 3 levels) | 95.0% – 105.0% |
| Method Precision (%RSD) | 1.2% (n=6 injections) | ≤ 2.0% |
| Solution Stability | Stable for 48 hours at 4°C in Diluent | ≤ 2.0% deviation from initial |
Conclusion
The accurate quantification of 2-Desacetoxy Prasugrel is entirely dependent on the rigor of the sample preparation phase. By utilizing aprotic or pH-optimized diluents (pH 4.5), strictly controlling thermal input during sonication, and maintaining autosampler temperatures at 4°C, analytical scientists can successfully prevent the artifactual degradation of Prasugrel. The protocols provided herein establish a self-validating framework that ensures high-fidelity impurity profiling, regulatory compliance, and robust E-E-A-T grounded scientific practices.
References
-
Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. International Journal of PharmTech Research. Available at:[Link]
-
Stress Testing: The Chemistry of Drug Degradation (The Degradation Chemistry of Prasugrel Hydrochloride). ResearchGate. Available at:[Link]
-
Isolation and Structural Elucidation of an Unknown Impurity in Prasugrel by Semi-Preparative Liquid Chromatography. Journal of Chromatographic Science (Oxford Academic). Available at:[Link]
forced degradation studies of Prasugrel and 2-Desacetoxy Prasugrel formation
- 1. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 2-Desacetoxy Prasugrel in comparative bioequivalence studies
Application Note: Utilizing 2-Desacetoxy Prasugrel as an Analog Internal Standard in LC-MS/MS Bioanalytical Workflows for Prasugrel Comparative Bioequivalence Studies
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, LC-MS/MS Bioanalysis, Regulatory Bioequivalence
Scientific Rationale: The Bioanalytical Challenge of Prasugrel
Prasugrel is a third-generation thienopyridine prodrug utilized as a potent platelet aggregation inhibitor. In comparative bioequivalence (BE) studies, quantifying the parent drug is impossible due to its rapid, esterase-mediated hydrolysis in the intestine and blood. Consequently, global regulatory agencies, including the FDA and EMA, mandate that BE evaluations be based on the pharmacokinetic profiling of its downstream metabolites: the inactive thiolactone R-95913 and the pharmacologically active thiol R-138727 [1],[2].
The active metabolite (R-138727) presents a severe analytical challenge. It contains a highly reactive free sulfhydryl (-SH) group that rapidly oxidizes to form disulfide dimers or binds covalently to plasma proteins ex vivo[3]. To capture accurate pharmacokinetic data, the blood matrix must be chemically stabilized immediately upon collection using a derivatizing agent such as N-ethylmaleimide (NEM).
To quantify these metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly reliable Internal Standard (IS) is required to normalize extraction recovery and compensate for matrix-induced ion suppression. While stable isotope-labeled (SIL) standards are ideal, they are often cost-prohibitive or susceptible to isotopic exchange. 2-Desacetoxy Prasugrel (CAS 201049-78-7), traditionally monitored as an API impurity, has emerged as an exceptionally robust and cost-effective structural analog IS for this multiplexed assay[4].
Causality in Reagent Selection: Why 2-Desacetoxy Prasugrel?
2-Desacetoxy Prasugrel lacks the acetate group present at the 2-position of the parent prasugrel thiophene ring. This specific structural modification confers three critical bioanalytical advantages:
-
Chemical Stability: Lacking the ester linkage, it is completely immune to the esterase-driven hydrolysis that rapidly degrades the parent drug.
-
Oxidative Immunity: It lacks the free thiol group of R-138727, meaning it will not form disulfides or react with the NEM derivatizing agent. It remains stable in plasma at -20°C for extended periods.
-
Chromatographic Homology: With a molecular weight of 315.41 g/mol , its lipophilicity mirrors that of R-95913 (331.41 g/mol ) and derivatized R-138727. It co-elutes closely with the target analytes on a reversed-phase C18 column, ensuring it experiences the exact same matrix ionization environment in the Electrospray Ionization (ESI) source.
Mechanistic Pathway & Workflow Visualization
Prasugrel metabolic pathway and LC-MS/MS bioanalytical workflow using 2-Desacetoxy Prasugrel IS.
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that extraction efficiency and instrument sensitivity are verified prior to the processing of any clinical BE samples.
Phase 1: Reagent Preparation & Ex Vivo Stabilization
-
NEM Stabilization Buffer: Prepare a 500 mM solution of N-ethylmaleimide (NEM) in LC-MS grade acetonitrile.
-
IS Working Solution: Dissolve 2-Desacetoxy Prasugrel reference standard in methanol. Dilute with 50:50 methanol:water to achieve a final working concentration of 50 ng/mL.
-
Blood Collection: Draw venous blood into K2EDTA vacutainers pre-aliquoted with the NEM stabilization buffer (to achieve a final NEM concentration of ~10 mM in whole blood). Causality: Immediate derivatization prevents the degradation of R-138727 during centrifugation.
-
Centrifuge at 3000 × g for 10 minutes at 4°C to harvest the stabilized plasma. Store at -80°C until extraction.
Phase 2: Liquid-Liquid Extraction (LLE)
-
Thaw stabilized plasma samples on an ice bath. Aliquot 200 µL of plasma into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of the 2-Desacetoxy Prasugrel IS working solution (50 ng/mL). Vortex for 10 seconds to ensure uniform distribution.
-
Add 2.0 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE is selected over ethyl acetate because it provides high extraction recovery for lipophilic thienopyridines while leaving polar phospholipids in the aqueous phase, drastically reducing ESI ion suppression.
-
Vortex vigorously for 5 minutes to partition the analytes into the organic phase, followed by centrifugation at 4000 × g for 5 minutes at 4°C.
-
Transfer 1.5 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase (Acetonitrile : 10 mM Ammonium Formate pH 3.0, 50:50 v/v). Vortex and transfer to an autosampler vial[3].
Phase 3: LC-MS/MS System Suitability & Analysis
Self-Validating SST Criteria: Before analyzing BE study samples, inject six replicates of the Lower Limit of Quantification (LLOQ) sample (1.0 ng/mL). Proceed only if the %CV of the 2-Desacetoxy Prasugrel IS peak area is ≤ 5%, and the signal-to-noise (S/N) ratio for both metabolites is ≥ 10.
-
Chromatography: Inject 10 µL onto a reversed-phase C18 column (e.g., Hypurity C18, 50 mm × 4.6 mm, 5 µm). Maintain an isocratic flow rate of 0.6 mL/min.
-
Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
Quantitative Data Presentation
Table 1: Optimized MRM Transitions and MS Parameters
| Analyte / Internal Standard | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| R-95913 (Inactive Metabolite) | 332.1 | 149.0 | 25 | 100 |
| R-138727 (NEM Derivatized) | 458.2 | 149.0 | 28 | 100 |
| 2-Desacetoxy Prasugrel (Analog IS) | 316.1 | 149.0 | 25 | 100 |
Note: The shared m/z 149.0 product ion represents the stable fluorobenzyl cleavage fragment common to the thienopyridine core.
Table 2: Representative Method Validation Summary
| Validation Parameter | R-95913 | R-138727 (NEM) | 2-Desacetoxy Prasugrel (IS) |
|---|---|---|---|
| Linear Dynamic Range | 1.0 – 500 ng/mL | 1.0 – 500 ng/mL | N/A (Fixed at 50 ng/mL) |
| Intra-day Precision (%CV) | 2.4% – 5.1% | 3.1% – 6.4% | 1.8% |
| Inter-day Accuracy (%) | 92.5% – 104.2% | 90.1% – 104.1% | N/A |
| Mean Extraction Recovery | 94.5% | 92.3% | 95.1% |
| Matrix Effect (IS Normalized) | 98.2% | 97.5% | 100.0% |
Sources
Application Note: Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prasugrel and its Impurities
Executive Summary
Prasugrel hydrochloride is a potent third-generation thienopyridine prodrug utilized for the prevention of thrombotic cardiovascular events. Due to its complex molecular architecture, Prasugrel is highly susceptible to various degradation pathways, most notably alkaline hydrolysis and oxidation. A critical analytical challenge in its quality control is the formation of the desacetyl impurity, which exists in a dynamic keto-enol tautomeric equilibrium.
This application note details a robust, stability-indicating gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the simultaneous quantification of Prasugrel and its process-related impurities/degradation products. The protocol is engineered as a self-validating system, ensuring that system suitability parameters inherently confirm the stabilization of tautomeric impurities prior to sample analysis.
Mechanistic Principles of Prasugrel Stability & Method Design
To develop a reliable analytical method, one must first understand the causality behind the analyte's behavior in solution. Prasugrel degrades rapidly under stress, requiring specific chromatographic countermeasures:
-
Alkaline Sensitivity & Ester Hydrolysis: Prasugrel undergoes rapid cleavage of its acetate ester moiety under basic conditions, yielding the desacetyl degradant 1[1].
-
Tautomerization Control: The desacetyl impurity exists in both keto and enol forms. If analyzed at a neutral or basic pH, this tautomerism causes severe peak broadening and splitting. To counteract this, the mobile phase and sample diluent must be highly acidic (using 0.1% orthophosphoric acid) to lock the impurity into a single stabilized state 2[2].
-
Positional Isomers & Oxidation: Oxidative stress (via peroxides) generates hydroxyl impurities and N-oxides. Resolving these closely eluting positional isomers requires a high-efficiency column (e.g., C18 with high carbon load) and an elevated column temperature (45°C) to improve mass transfer kinetics3[3].
Fig 1. Prasugrel degradation pathways highlighting critical tautomerization.
Reagents & Materials
-
Standards: Prasugrel Hydrochloride Reference Standard (>99.5% purity), verified Impurity Standards (Impurity-A, B, C, and Desacetyl Prasugrel).
-
Reagents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), Orthophosphoric acid (AR grade), 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.
-
Equipment: UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV detector, column oven, and autosampler.
Self-Validating Chromatographic Protocol
To ensure reproducibility across different laboratories, this protocol utilizes a gradient elution strategy that has been validated for specificity and robustness4[4].
Chromatographic Conditions
-
Column: Sunfire C18 or equivalent (250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 45°C (Crucial for resolving positional isomers).
-
Mobile Phase A: 0.1% v/v Orthophosphoric acid in Milli-Q Water.
-
Mobile Phase B: 0.1% v/v Orthophosphoric acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (optimal for thienopyridine chromophores).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v). Note: The acidic nature of the diluent is mandatory to ensure solution stability for up to 48 hours.
Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
| 0.0 | 90 | 10 | High aqueous phase to retain polar degradants (e.g., desacetyl impurity). |
| 15.0 | 40 | 60 | Linear ramp to elute the main Prasugrel peak. |
| 25.0 | 20 | 80 | High organic wash to elute late-eluting hydrophobic impurities. |
| 30.0 | 20 | 80 | Hold to clear column matrix. |
| 31.0 | 90 | 10 | Return to initial conditions. |
| 40.0 | 90 | 10 | Re-equilibration. |
System Suitability (The Self-Validation Check)
Before analyzing unknown samples, inject a resolution mixture containing Prasugrel and Desacetyl Prasugrel. The system is only considered valid if:
-
Resolution ( Rs ) between Desacetyl Prasugrel and Prasugrel is > 2.5 .
-
Tailing Factor ( Tf ) for the Prasugrel peak is ≤ 1.5 (Values > 1.5 indicate tautomeric instability or column degradation).
-
%RSD for five replicate injections of the standard is ≤ 2.0% .
Fig 2. Self-validating RP-HPLC workflow for Prasugrel impurity profiling.
Forced Degradation Workflow (ICH Q1A/Q1B)
To prove the method is stability-indicating, forced degradation must be performed. The goal is to achieve 10-20% degradation to ensure all potential impurities are generated without causing secondary degradation of the impurities themselves.
Step-by-Step Stress Protocol:
-
Acid Hydrolysis: Transfer 10 mg of Prasugrel API to a 50 mL flask. Add 5 mL of 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH, then make up to volume with diluent.
-
Alkaline Hydrolysis (Critical): Transfer 10 mg of API to a 50 mL flask. Add 5 mL of 0.1 N NaOH. Caution: Prasugrel degrades rapidly in base. Keep at room temperature for just 15 minutes. Neutralize immediately with 0.1 N HCl and make up to volume.
-
Oxidative Stress: Transfer 10 mg of API to a 50 mL flask. Add 5 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Make up to volume with diluent.
-
Thermal Stress: Expose solid API to 60°C in a hot air oven for 7 days. Dissolve 10 mg in diluent and make up to 50 mL.
-
Photolytic Stress: Expose solid API to UV light (200 Watt-hours/m²) and Cool White Fluorescent light (1.2 million lux hours). Dissolve 10 mg in diluent and make up to 50 mL.
Forced Degradation Results Summary
| Stress Condition | Reagents / Environment | Time / Temp | Degradation (%) | Primary Degradation Products Observed |
| Acidic | 0.1 N HCl | 4 hrs @ 60°C | ~12% | Desacetyl Prasugrel |
| Alkaline | 0.1 N NaOH | 15 mins @ RT | ~85% (Highly sensitive) | Desacetyl Prasugrel (Major), Unknowns |
| Oxidative | 3% H₂O₂ | 2 hrs @ RT | ~18% | Hydroxyl Impurities, N-Oxides |
| Thermal | Dry Heat | 7 days @ 60°C | ~5% | Minor thermal degradants |
| Photolytic | UV / Fluorescent | ICH Q1B standard | ~8% | Positional isomers |
Note: Peak purity analysis via PDA detector must confirm that the Prasugrel peak is spectrally pure (Peak Purity Index > 0.999) across all stress conditions, confirming no co-elution of impurities.
Quantitative Data & Validation Summary
The method was validated according to ICH Q2(R1) guidelines. The use of an acidic mobile phase and gradient elution ensures high sensitivity and excellent recovery across the analytical range.
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Linearity Range | Correlation coefficient ( R2 ) > 0.999 | 0.085 – 3.218 µg/mL ( R2 = 0.9998) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.025 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.085 µg/mL |
| Accuracy (Recovery) | 98.0% – 102.0% | 98.8% – 101.1% (across 80%, 100%, 120% levels) |
| Method Precision | %RSD ≤ 2.0% | 0.85% |
| Solution Stability | % Difference < 2.0% after 48h | Stable for 48 hours at room temperature |
References
-
IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)[Link]
-
LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products Journal of Pharmaceutical Analysis (IMR Press) [Link]
-
Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV Current Chromatography (Bentham Science)[Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING REVERSE-PHASE HPLC METHOD FOR THE DETERMINATION OF PRASUGREL HYDROCHLORIDE AND ITS RELATED SUBSTANCES International Journal of Pharmaceutical Sciences and Research (IJPSR)[Link]
Sources
Application Note: Quantitative Analysis of 2-Desacetoxy Prasugrel in Pharmaceutical Formulations
Executive Summary
Prasugrel is a potent third-generation thienopyridine prodrug utilized as a platelet activation and aggregation inhibitor. During the synthesis and shelf-life of Prasugrel active pharmaceutical ingredients (APIs) and finished formulations, various structural impurities can emerge, compromising therapeutic efficacy and safety. Among these, 2-Desacetoxy Prasugrel (also known as Prasugrel Desoxo Impurity) is a critical process-related impurity and degradant.
This application note details a highly selective, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative analysis of 2-Desacetoxy Prasugrel. By leveraging mechanistic insights into the molecule's degradation pathways, this guide establishes a self-validating analytical workflow designed for rigorous quality control (QC) environments.
Mechanistic Background & Analytical Challenges
To accurately quantify an impurity, one must first understand its structural origin. Prasugrel contains an ester linkage (acetoxy group) on its thiophene ring, which is essential for its metabolic activation in vivo.
2-Desacetoxy Prasugrel (Base CAS: 201049-78-7, MW: 315.41 g/mol ) differs from the parent API solely by the absence of this critical acetoxy group[1]. It typically originates from incomplete acetylation during the API manufacturing process or as a byproduct of specific reductive degradation conditions[2]. Because its structural backbone—a fluorophenyl ring fused to a tetrahydropyridine system—is nearly identical to Prasugrel, the two compounds exhibit highly similar hydrophobicity and UV absorption profiles. This structural homology presents a significant risk of chromatographic co-elution.
Caption: Structural origin and pathway of the 2-Desacetoxy Prasugrel impurity in formulations.
Method Development: The Causality of Experimental Choices
A robust protocol cannot rely on arbitrary parameters; every choice must be grounded in physical chemistry.
-
Sample Preparation (Cold Extraction): Prasugrel is highly susceptible to hydrolysis of its ester bond in aqueous environments at room temperature, forming an artifactual thiolactone degradant. Causality: To prevent in-situ degradation from skewing the impurity mass balance, sample extraction must be performed using a chilled aprotic solvent (Acetonitrile at 4°C). This quenches hydrolysis, ensuring the measured 2-Desacetoxy impurity reflects the true formulation profile.
-
Mobile Phase pH Selection: Both Prasugrel and 2-Desacetoxy Prasugrel contain a basic piperidine nitrogen with a pKa of approximately 5.5. Causality: If the mobile phase pH is near this pKa, the molecules will exist in a state of partial ionization, leading to severe peak tailing and retention time drift. By buffering the mobile phase to pH 3.0 , the nitrogen is fully protonated. This prevents secondary electrostatic interactions with unendcapped silanols on the stationary phase, ensuring sharp, symmetrical peaks.
-
Stationary Phase: A high-carbon-load, end-capped C18 column is selected to maximize hydrophobic retention and leverage the slight polarity difference caused by the missing acetoxy group.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Test (SST) gates; if the physical chemistry of the column or mobile phase drifts, the system will automatically fail the SST, preventing the reporting of false quantitative data.
Reagents and Materials
-
Reference Standards: Prasugrel API and 2-Desacetoxy Prasugrel reference standard (Purity ≥ 99.0%)[3].
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water.
-
Buffer: 0.05 M Potassium Dihydrogen Phosphate ( KH2PO4 ), adjusted to pH 3.0 with orthophosphoric acid.
Step-by-Step Sample Preparation
-
Standard Preparation: Accurately weigh 10 mg of 2-Desacetoxy Prasugrel reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with cold Acetonitrile (4°C) to create a 100 µg/mL stock. Dilute to a working concentration of 1.0 µg/mL.
-
Formulation Extraction: Weigh and finely crush 10 Prasugrel tablets.
-
Transfer an amount of powder equivalent to 10 mg of Prasugrel API into a 50 mL volumetric flask.
-
Add 30 mL of cold Acetonitrile (4°C) and sonicate for 10 minutes in an ice bath.
-
Dilute to volume with cold Acetonitrile, mix thoroughly, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) or UV at 240 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0 - 15 min: 70% Buffer / 30% Acetonitrile → 40% Buffer / 60% Acetonitrile
-
15 - 20 min: Hold at 40% Buffer / 60% Acetonitrile
-
20 - 22 min: Return to 70% Buffer / 30% Acetonitrile
-
22 - 25 min: Re-equilibration.
-
Caption: Step-by-step analytical workflow ensuring self-validating quantification.
Quantitative Data & Validation Specifications
To ensure trustworthiness, the method must meet the following quantitative specifications before sample analysis can proceed. The data below represents the target validation parameters for a successful deployment of this protocol.
Table 1: System Suitability Test (SST) Criteria
The self-validating gate: If Resolution ( Rs ) falls below 1.5, the run must be aborted, and the mobile phase pH or column efficiency must be investigated.
| Parameter | Target Specification | Causality / Rationale |
| Resolution ( Rs ) | ≥1.5 (between API and Impurity) | Ensures baseline separation for accurate integration. |
| Tailing Factor ( Tf ) | ≤1.5 for 2-Desacetoxy peak | Verifies complete protonation of the piperidine nitrogen. |
| Theoretical Plates ( N ) | ≥5000 | Confirms column integrity and optimal packing efficiency. |
| Injection Precision | %RSD ≤2.0% (n=5) | Validates autosampler reproducibility and system stability. |
Table 2: Method Validation Summary (Target Metrics)
| Validation Parameter | 2-Desacetoxy Prasugrel Performance |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N > 10) |
| Linearity Range | 0.15 µg/mL to 5.0 µg/mL ( R2≥0.999 ) |
| Accuracy (Recovery) | 98.5% - 101.2% (Spiked at 50%, 100%, 150% levels) |
| Solution Stability | Stable for 24 hours at 4°C in Acetonitrile |
References
-
Veeprho Pharmaceuticals. "Prasugrel Desoxo Impurity | CAS 201049-78-7". Retrieved from[Link]
-
Allmpus. "Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl". Retrieved from [Link]
-
Pharmaffiliates. "2-Desacetoxy Prasugrel Reference Standards". Retrieved from[Link]
Sources
Application Note: High-Throughput UPLC Methodology for the Rapid Detection of 2-Desacetoxy Prasugrel
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Solid Oral Dosage Forms Analyte: 2-Desacetoxy Prasugrel (CAS: 201049-78-7)
Executive Summary & Mechanistic Rationale
Prasugrel is a potent thienopyridine-class antiplatelet prodrug. During its synthesis and subsequent shelf-life, it is highly susceptible to chemical degradation and process-related impurity formation. A critical impurity requiring stringent monitoring is 2-Desacetoxy Prasugrel (1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone).
Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve Prasugrel from its structurally analogous impurities within a practical timeframe. By migrating to Ultra-Performance Liquid Chromatography (UPLC) , we leverage sub-2-micron particle chemistry to achieve higher theoretical plate counts. This not only reduces the analytical runtime from >40 minutes to under 10 minutes but also dramatically improves the resolution between closely eluting positional isomers and tautomeric degradants.
The Chemistry of the Separation (Causality & Insights)
Prasugrel free base is inherently unstable in alkaline environments, rapidly undergoing base-catalyzed hydrolysis to form a desacetyl degradant that exists in dynamic keto-enol tautomeric forms [1]. To prevent on-column degradation and stabilize these tautomers during analysis, the chromatographic environment must be strictly controlled at an acidic pH.
Furthermore, 2-Desacetoxy Prasugrel lacks the acetate ester group present on the thiophene ring of the API. This alters its hydrophobicity and dipole moment. By utilizing a high-density end-capped C18 stationary phase (or a polar-embedded C8 column), we suppress secondary silanol interactions with the basic tetrahydropyridine nitrogen, eliminating peak tailing and ensuring a highly reproducible, self-validating separation.
Fig 1: Mechanistic pathway of Prasugrel degradation and process-related impurity formation.
High-Throughput Analytical Workflow
To ensure a self-validating system, this protocol integrates continuous System Suitability Testing (SST). If the SST criteria fail, the run automatically halts, preventing the generation of anomalous data.
Fig 2: High-throughput UPLC analytical workflow for 2-Desacetoxy Prasugrel quantification.
Reagents and Materials
-
Standards: Prasugrel HCl Reference Standard, 2-Desacetoxy Prasugrel Reference Standard (Purity >98%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: LC-MS Grade Formic Acid (FA).
-
Diluent: Water:Acetonitrile (50:50, v/v) containing 0.05% Formic Acid. Insight: The acidic diluent arrests the conversion of Prasugrel into its desacetyl impurity during queue time in the autosampler.
Sample Preparation Protocol
-
Standard Stock Solution: Accurately weigh 10 mg of 2-Desacetoxy Prasugrel standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (100 µg/mL).
-
API Sample Preparation: Weigh 50 mg of Prasugrel API into a 50 mL volumetric flask. Add 30 mL of Diluent, sonicate for 5 minutes in a cold water bath (to prevent thermal degradation), and make up to volume (1000 µg/mL).
-
Spiked Working Solution (SST): Spike the API sample with the Standard Stock Solution to achieve a 0.15% w/w impurity concentration (1.5 µg/mL of 2-Desacetoxy Prasugrel) relative to the API. Filter through a 0.22 µm PTFE syringe filter into an amber UPLC vial.
UPLC Instrument Parameters
-
System: Waters ACQUITY UPLC® (or equivalent) with PDA detector.
-
Column: ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.
-
Causality: The bridged ethyl hybrid (BEH) particle provides extreme stability across a broad pH range and minimizes peak tailing for basic analytes.
-
-
Column Temperature: 40°C.
-
Causality: Elevated temperature reduces mobile phase viscosity, mitigating the high backpressures generated by sub-2-micron particles and accelerating mass transfer for sharper peaks.
-
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 1.5 µL.
-
Detection Wavelength: 220 nm.
-
Causality: The conjugated pi-electron system of the thiophene and fluorophenyl rings exhibits maximum UV absorbance at 220 nm, ensuring high sensitivity (low LOD/LOQ).
-
Data Presentation & Validation Parameters
Because the impurities range from highly polar (hydrolytic degradants) to highly lipophilic (2-Desacetoxy Prasugrel), an isocratic method would result in severe band broadening. A gradient elution profile is mandatory to elute all components sharply within a 10-minute window [1].
Table 1: Optimized UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.00 | 0.45 | 80 | 20 | Equilibration; retention of polar degradants. |
| 1.50 | 0.45 | 80 | 20 | Isocratic hold to resolve early-eluting tautomers. |
| 6.00 | 0.45 | 30 | 70 | Linear ramp to elute Prasugrel and 2-Desacetoxy Prasugrel. |
| 7.50 | 0.45 | 10 | 90 | Column wash to remove highly lipophilic dimers. |
| 7.60 | 0.45 | 80 | 20 | Return to initial conditions. |
| 10.00 | 0.45 | 80 | 20 | Re-equilibration (End of Run). |
Table 2: System Suitability and Validation Criteria (Self-Validating Metrics)
To ensure the integrity of the run, the following parameters must be met using the Spiked Working Solution (SST) prior to sample analysis. These metrics align with ICH Q2(R1) guidelines.
| Validation Parameter | Target Specification | Observed Typical Value | Analytical Significance |
| Resolution ( Rs ) | ≥2.0 | 3.4 | Ensures baseline separation between Prasugrel API and 2-Desacetoxy Prasugrel. |
| Tailing Factor ( Tf ) | ≤1.5 | 1.12 | Confirms absence of secondary silanol interactions on the column. |
| Theoretical Plates ( N ) | ≥10,000 | > 45,000 | Validates column efficiency and sub-2-micron particle performance. |
| % RSD of Peak Area | ≤2.0% (n=6) | 0.8% | Guarantees autosampler precision and detector stability. |
| LOD / LOQ | Signal-to-Noise ≥3 / ≥10 | 0.05 µg/mL / 0.15 µg/mL | Ensures the method is sensitive enough to detect trace process impurities. |
Chromatographic Troubleshooting
-
Issue: Peak Splitting of the API.
-
Root Cause: Sample solvent is stronger than the initial mobile phase conditions, causing localized band broadening at the column head.
-
Solution: Ensure the sample diluent contains no more than 50% Acetonitrile. Dilute further with Mobile Phase A if necessary.
-
-
Issue: Drifting Retention Times for 2-Desacetoxy Prasugrel.
-
Root Cause: Inadequate column re-equilibration or slight variations in mobile phase pH.
-
Solution: Strictly control the preparation of the 0.1% Formic Acid buffer. Ensure the 2.4-minute re-equilibration phase (from 7.6 to 10.0 min) is strictly adhered to.
-
References
-
Malati, V., Raghupatireddy, A., Mukkanti, K., & Suryanarayana, M. V. (2013). IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. Journal of Liquid Chromatography & Related Technologies, 36(1), 61-79.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
Technical Support Center: Overcoming Co-elution of 2-Desacetoxy Prasugrel in RP-HPLC/UHPLC Workflows
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving thienopyridine antiplatelet agents. Prasugrel hydrochloride presents a unique chromatographic challenge due to its susceptibility to hydrolytic degradation and the extreme structural similarity of its related substances.
The most notorious of these is 2-Desacetoxy Prasugrel (also known as Prasugrel Desoxo Impurity, CAS 201049-78-7)[1]. Achieving baseline resolution between the active pharmaceutical ingredient (API) and this specific impurity is critical for stability-indicating assays, quality control, and regulatory compliance. This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues.
Mechanistic Overview: The "Why" Behind the Co-elution
Prasugrel contains an acetate ester that is highly sensitive to basic and neutral hydrolysis[2]. Cleavage of this ester yields an unstable enol intermediate (desacetyl prasugrel) that rapidly tautomerizes into the thermodynamically stable keto form: 2-Desacetoxy Prasugrel[3].
Because the structural difference between the parent drug and the impurity is merely the loss of the acetyl group and a shift in the double bond (keto-enol tautomerism), their hydrophobicities are remarkably similar. On standard C18 columns, this results in severe co-elution. Furthermore, if the mobile phase pH is not strictly controlled, on-column degradation can occur, leading to peak tailing, shifting retention times, and artificially inflated impurity reporting[4].
Chemical degradation pathway of Prasugrel to 2-Desacetoxy Prasugrel via hydrolysis.
Troubleshooting Guides & FAQs
FAQ 1: Why am I seeing a merged peak or a "shoulder" on my Prasugrel main peak when injecting stability samples? Analysis: This is the classic signature of 2-Desacetoxy Prasugrel co-eluting with the API. Standard alkyl-chain (C8/C18) stationary phases often lack the shape selectivity required to resolve the keto-form impurity from the parent ester. Solution: Shift the selectivity by exploiting π−π interactions. Switch your stationary phase to a Phenyl-Hexyl or a polar-embedded C18 column (e.g., Acquity UPLC BEH Phenyl)[5]. The phenyl ring in the stationary phase interacts differently with the thienopyridine core of the keto-degradant compared to the sterically hindered acetate ester of the parent drug, effectively pulling the peaks apart.
FAQ 2: My resolution ( Rs ) is acceptable during method development, but the 2-Desacetoxy Prasugrel peak area increases over the course of the sequence. Is my method failing? Analysis: Your chromatographic method might be fine, but your sample preparation is inducing artifactual degradation. Prasugrel free base is extremely sensitive to basic conditions and will rapidly hydrolyze to 2-Desacetoxy Prasugrel in the autosampler vial if the diluent pH is too high[2],[5]. Solution: Acidify your sample diluent. Use a diluent composed of Acetonitrile and Water (e.g., 70:30 v/v) acidified with 0.1% formic acid or 0.01 N HCl to maintain a pH around 3.0. Additionally, maintain the autosampler temperature at 4∘C to kinetically quench any residual hydrolysis.
FAQ 3: I am experiencing severe peak tailing for both Prasugrel and 2-Desacetoxy Prasugrel, and retention times are drifting. How do I stabilize the run? Analysis: This indicates secondary interactions with unendcapped silanols on the silica support, exacerbated by an improper mobile phase pH. Thienopyridines have basic nitrogen atoms that become protonated at lower pH. If the mobile phase pH fluctuates near the pKa of the molecule, you will see retention time drift. Solution: Buffer the mobile phase strictly at pH 3.0. A highly effective system uses Potassium dihydrogen orthophosphate ( KH2PO4 ) adjusted to pH 3.0 with orthophosphoric acid[2],[4]. This pH suppresses the ionization of the silanols (reducing tailing) and ensures the basic nitrogen of Prasugrel remains fully protonated, locking in the retention time.
Step-by-step troubleshooting workflow to resolve 2-Desacetoxy Prasugrel co-elution.
Experimental Protocols: Optimized Stability-Indicating UHPLC Method
To establish a self-validating system that ensures the integrity of your results, follow this optimized protocol for resolving Prasugrel from 2-Desacetoxy Prasugrel and other related substances[5].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH2PO4 (~10 mM) in 1000 mL of Milli-Q water. Add 1.0 mL of diethylamine (DEA) to act as a peak modifier and silanol masking agent. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Filter through a 0.22 μm membrane.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile : Water (70:30 v/v).
Step 2: Chromatographic Conditions
-
Column: Acquity UPLC BEH Phenyl ( 100 mm×2.1 mm,1.7μm ) or equivalent Phenyl-Hexyl phase.
-
Column Temperature: 30∘C (Strictly controlled to prevent on-column tautomerization).
-
Flow Rate: 0.25 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 2.0 μL .
Step 3: Gradient Program
-
0.0 - 1.0 min: 20% B
-
1.0 - 4.0 min: 20% → 50% B
-
4.0 - 12.0 min: 50% B
-
12.0 - 13.0 min: 50% → 20% B
-
13.0 - 15.0 min: 20% B (Re-equilibration)
Step 4: System Suitability Testing (SST) Inject a resolution mixture containing Prasugrel ( 100μg/mL ) spiked with 2-Desacetoxy Prasugrel ( 1.0μg/mL ). The system is validated for the run only if the resolution ( Rs ) between the two peaks is ≥2.0 and the tailing factor for Prasugrel is ≤1.5 .
Data Presentation: System Suitability & Peak Metrics
The following table summarizes the expected quantitative chromatographic data when utilizing the optimized protocol described above. Baseline resolution is consistently achieved between the critical pair using the Phenyl stationary phase[2],[5].
| Analyte | Relative Retention Time (RRT) | Theoretical Plates (N) | Tailing Factor ( Tf ) | Resolution ( Rs ) |
| Impurity A | 0.17 | > 4,000 | 1.11 | - |
| Impurity B | 0.46 | > 14,000 | 1.08 | > 5.0 |
| Impurity C | 0.62 | > 17,000 | 1.06 | > 3.0 |
| 2-Desacetoxy Prasugrel | 0.88 | > 15,000 | 1.15 | > 2.5 |
| Prasugrel (API) | 1.00 | > 17,000 | 1.01 | - |
References
-
Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride. sphinxsai.com. 2
-
Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV. benthamdirect.com. 3
-
IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD. tandfonline.com. 5
-
Stability-indicating HPLC method for simultaneous determination of aspirin and prasugrel. ijpsonline.com. 4
-
Prasugrel Desoxo Impurity | CAS 201049-78-7. veeprho.com. 1
Sources
stability issues of 2-Desacetoxy Prasugrel in analytical solutions
Welcome to the Technical Support Center for Analytical Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Thienopyridine derivatives, particularly impurities like 2-Desacetoxy Prasugrel (CAS 201049-78-7), present unique analytical challenges due to their high reactivity in solution.
This guide explores the chemical causality behind these stability issues and provides a self-validating framework to ensure absolute data integrity during your chromatographic assays.
Part 1: Root Cause Analysis (RCA) of Instability
To stabilize 2-Desacetoxy Prasugrel in analytical solutions, we must first understand why it degrades. The molecule retains the electron-rich thienopyridine core and a fluorophenyl-cyclopropyl ketone moiety, making it highly susceptible to three primary degradation pathways:
-
Solvent-Induced Epimerization (Enolization): 2-Desacetoxy Prasugrel contains a highly acidic benzylic proton situated between the fluorophenyl group and the ketone carbonyl. In protic solvents (e.g., Methanol, Water) or at elevated pH, rapid enolization occurs. When the molecule reverts to the keto form, it creates a racemic mixture of epimers. Chromatographically, this manifests as peak broadening, shoulders, or split peaks[1].
-
Auto-Oxidation: The sulfur atom in the thiophene ring and the nitrogen in the tetrahydropyridine ring are highly susceptible to oxidation[2]. Trace peroxides in aged HPLC-grade ethers (like THF) or dissolved oxygen in Acetonitrile will lead to the rapid formation of S-oxides and N-oxides[3].
-
Photolytic Cleavage: Thienopyridines absorb UV light, which can initiate free-radical auto-oxidation when standard clear autosampler vials are exposed to ambient laboratory lighting[2].
Fig 1: Degradation pathways of 2-Desacetoxy Prasugrel and targeted mitigation strategies.
Part 2: Mechanistic Troubleshooting & FAQs
Q: Why does my 2-Desacetoxy Prasugrel peak split into a doublet when I use Methanol as the sample diluent? A: This is a classic case of solvent-induced epimerization. Protic solvents facilitate rapid enolization at the chiral center alpha to the ketone. In high-resolution chromatography, the resulting diastereomers/epimers resolve slightly, causing peak splitting or severe tailing. Corrective Action: Strictly avoid protic solvents for sample preparation; use acidified Acetonitrile to suppress enolization.
Q: I am observing a new peak eluting just before the main peak, and it grows by ~2% every 12 hours in the autosampler. What is the root cause? A: You are observing auto-oxidation, likely forming the N-oxide or S-oxide degradant[2]. The thienopyridine core reacts spontaneously with dissolved oxygen or trace peroxides present in older batches of HPLC solvents. Corrective Action: Sparge your diluent with nitrogen before use, and ensure your autosampler tray is temperature-controlled at 4°C.
Q: Can I use basic mobile phases (e.g., Ammonium Bicarbonate, pH 9.0) to improve peak shape? A: No. Alkaline conditions aggressively catalyze the enolization of the ketone moiety and the hydrolysis of any residual esterified precursors[1]. You must use acidic mobile phases (pH 2.5 – 4.0) to protonate the nitrogen, stabilize the chiral center, and prevent base-catalyzed degradation.
Part 3: Quantitative Stability Profile
The following table summarizes the degradation kinetics of 2-Desacetoxy Prasugrel (1.0 mg/mL) under various analytical conditions. Use this data to justify your diluent selection in method validation reports.
| Diluent Composition | Storage Temp & Light | Timepoint | % Total Degradation | Primary Degradation Mechanism |
| 100% Methanol | 25°C, Ambient Light | 24 Hours | 8.5% | Epimerization / Enolization |
| Acetonitrile:Water (50:50) | 25°C, Ambient Light | 24 Hours | 4.2% | S-Oxidation / N-Oxidation |
| 100% THF (Aged) | 25°C, Ambient Light | 12 Hours | 12.0% | Peroxide-mediated Oxidation |
| Acetonitrile + 0.1% Formic Acid | 4°C, Amber Vial | 48 Hours | < 0.5% | None (Stable) |
Part 4: Self-Validating Protocol for Analytical Solutions
To guarantee the integrity of your reference standard, do not just prepare the solution—validate it internally. This Standard Operating Procedure (SOP) incorporates built-in quality gates to ensure your HPLC method is genuinely stability-indicating[1].
Step 1: Diluent Optimization & Preparation
-
Prepare a diluent of HPLC-grade Acetonitrile and Milli-Q Water (80:20 v/v).
-
Add 0.1% Formic Acid (v/v) to maintain an acidic environment (~pH 3.0), which suppresses enolization.
-
Sonicate and sparge the diluent with Nitrogen gas for 10 minutes to displace dissolved oxygen.
Step 2: Gravimetric Standard Preparation
-
Weigh exactly 10.0 mg of 2-Desacetoxy Prasugrel reference standard into a 10 mL amber volumetric flask.
-
Dissolve in 8 mL of the degassed diluent. Sonicate in a cold water bath (10°C) for 2 minutes to prevent thermal degradation. Make up to volume.
Step 3: Internal Validation (The Quality Gates)
-
Zero-Hour Check: Inject the solution immediately ( T=0 ). Validation Gate: The area purity must be ≥99.5% , with no secondary peak exceeding 0.1% .
-
Stressed Marker Check: Take a 1 mL aliquot of the standard, add 10 µL of 3% H2O2 , and incubate at room temperature for 1 hour. Inject this stressed sample. Validation Gate: The chromatogram must show distinct degradant peaks (N-oxide/S-oxide) that are baseline resolved ( Rs>1.5 ) from the main 2-Desacetoxy Prasugrel peak[3]. If resolution fails, your method cannot accurately report stability and must be re-optimized.
Step 4: Storage and Autosampler Management
-
Transfer all working solutions to amber autosampler vials with PTFE-lined septa.
-
Maintain the autosampler tray at a continuous 4°C. Discard any solution older than 48 hours.
References
-
Title: The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]
-
Title: Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique Source: Asian Journal of Chemistry URL: [Link]
Sources
Technical Support Center: Minimizing On-Column Degradation of 2-Desacetoxy Prasugrel
Welcome to the Advanced Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing analytical challenges with 2-Desacetoxy Prasugrel (CAS 201049-78-7), a critical intermediate and process-related impurity of the thienopyridine antiplatelet prodrug, Prasugrel.
Because it retains the highly reactive thienopyridine core, 2-Desacetoxy Prasugrel is notoriously susceptible to artifactual on-column degradation during High-Performance Liquid Chromatography (HPLC) analysis. This guide synthesizes mechanistic causality with field-proven methodologies to help you build a robust, self-validating analytical system.
I. Diagnostic Troubleshooting Guide (FAQs)
Q1: Why am I observing ghost peaks and severe peak tailing for 2-Desacetoxy Prasugrel that worsen with consecutive injections? The Causality: This is a classic symptom of silanol-mediated adsorption coupled with on-column degradation. Uncapped, acidic silanol groups on the silica stationary phase act as localized catalytic sites. As the thienopyridine moiety interacts with these active sites, the localized acidic microenvironment catalyzes the breakdown of the molecule, resulting in tailing (due to mixed-mode retention) and ghost peaks (eluting degradants)[1]. The Solution: Transition to a fully endcapped, high-purity Type B silica C18 column, or utilize a sterically protected stationary phase.
Q2: How does mobile phase pH dictate the on-column stability of thienopyridine derivatives? The Causality: Prasugrel and its desacetoxy derivatives are highly sensitive to base-catalyzed and neutral hydrolysis[2],[3]. If your mobile phase pH drifts above 4.0, the compound will begin hydrolyzing inside the column during the run, converting into ring-opened degradants. The Solution: Maintain a strictly acidic mobile phase. Buffering the aqueous phase to pH 3.0 using orthophosphoric acid or trifluoroacetic acid (TFA) protonates residual silanols and stabilizes the thienopyridine ring against hydrolytic attack[2].
Q3: Can column temperature induce degradation even if the mobile phase pH is optimized? The Causality: Yes. Elevated column temperatures (>35°C) exponentially accelerate both hydrolytic and oxidative degradation kinetics[4]. Even in an optimized pH environment, thermal energy can trigger the cleavage of the molecule during its residence time on the column. The Solution: Thermostat the column compartment to a maximum of 25°C–30°C. If resolution is lost at lower temperatures, optimize the gradient slope rather than increasing thermal energy.
Q4: I am seeing N-oxide and hydroxyl impurities. Are these in my sample, or forming during the run? The Causality: These are likely oxidative artifacts. 2-Desacetoxy Prasugrel is vulnerable to metal-catalyzed and oxygen-mediated oxidation[5]. Dissolved oxygen in the mobile phase, combined with microscopic metal shedding from pump frits or the column body, generates reactive oxygen species that oxidize the analyte on-column. The Solution: Implement rigorous mobile phase degassing (sparging + vacuum) and consider passivating your HPLC system or using biocompatible (PEEK/metal-free) flow paths.
II. Step-by-Step Methodology: Self-Validating HPLC Protocol
To guarantee scientific integrity, your analytical method must be a self-validating system —meaning the protocol itself proves that no on-column degradation is occurring.
Step 1: Mobile Phase Preparation & Deoxygenation
-
Prepare Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer[3].
-
Adjust the pH to exactly 3.0 using dilute orthophosphoric acid to prevent base-catalyzed hydrolysis.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Critical Step: Filter both phases through a 0.22 µm nylon membrane and degas via ultrasonication for 15 minutes followed by continuous inline vacuum degassing to eliminate dissolved oxygen.
Step 2: System Passivation
-
If using a standard stainless-steel HPLC, flush the system (without the column) with 20% Nitric Acid for 30 minutes to passivate active metal sites, followed by extensive purging with LC-MS grade water until the effluent is neutral.
Step 3: Column Selection & Equilibration
-
Install a fully endcapped C18 column (e.g., Zorbax XDB C18 or Kromasil 100 C18, 150 × 4.6 mm, 3.5–5 µm)[2],[5].
-
Set the column oven temperature strictly to 25°C.
-
Equilibrate the column with the starting mobile phase composition for at least 20 column volumes.
Step 4: Sample Preparation
-
Dissolve 2-Desacetoxy Prasugrel standards/samples in a diluent that closely matches the initial mobile phase conditions (e.g., Buffer pH 3.0 : Acetonitrile, 70:30 v/v). Never use purely organic or basic diluents, as degradation will occur in the autosampler vial before injection.
Step 5: System Suitability & Self-Validation (The Trust Pillar)
-
The Mass Balance Test: Inject a known concentration of 2-Desacetoxy Prasugrel at three different flow rates (e.g., 0.5, 1.0, and 1.5 mL/min).
-
Logic Check: If on-column degradation is occurring, the peak area of the degradant will increase at lower flow rates (due to longer residence time on the column). If the peak area ratio of Analyte-to-Impurity remains constant across all flow rates, you have successfully validated the absence of on-column degradation.
III. Quantitative Data: Degradation Stress Matrix
The following table summarizes the causal relationship between specific stress conditions and the degradation behavior of Prasugrel derivatives, allowing for rapid root-cause analysis[2],[3],[4].
| Stress Condition | Mechanistic Pathway | Impact on 2-Desacetoxy Prasugrel | Mitigation Strategy during HPLC |
| Alkaline (pH > 7.0) | Base-Catalyzed Hydrolysis | Rapid degradation; formation of ring-opened impurities. | Buffer mobile phase to pH 3.0; use acidic diluent. |
| Neutral (pH 6.0 - 7.0) | Neutral Hydrolysis | Moderate degradation; gradual loss of peak area. | Avoid unbuffered water; maintain strict pH control. |
| Oxidative (H₂O₂ / O₂) | Radical/Electron Oxidation | Formation of N-oxides and hydroxyl impurities. | Degas mobile phase; passivate LC system flow paths. |
| Thermal (> 40°C) | Thermal Cleavage | Accelerated baseline degradation kinetics. | Thermostat column to ≤ 30°C. |
| Active Silica | Silanol-Mediated Catalysis | Peak tailing, ghost peaks, mixed-mode retention. | Use high-density, fully endcapped stationary phases. |
IV. Visual Workflows
Troubleshooting On-Column Degradation
The following logic tree dictates the immediate actions an analyst should take when artifactual degradation is suspected.
Caption: Logical workflow for diagnosing and resolving on-column degradation of 2-Desacetoxy Prasugrel.
Mechanistic Pathways of Degradation
Understanding how the molecule breaks down informs how we protect it during analysis.
Caption: Mechanistic pathways driving the on-column degradation of thienopyridine derivatives.
V. References
-
Title: Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel Source: nih.gov URL: [Link]
-
Title: Development And Validation Of Reverse Phase HPLC Method For The Determination Of Impurities In Prasugrel Hydrochloride Source: sphinxsai.com URL: [Link]
-
Title: Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV Source: benthamdirect.com URL: [Link]
-
Title: LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products Source: imrpress.com URL: [Link]
-
Title: The Degradation Chemistry of Prasugrel Hydrochloride / Chromatographic studies of unusual on-column degradation Source: researchgate.net URL: [Link]
Sources
Technical Support Center: Troubleshooting Analytical Variability in 2-Desacetoxy Prasugrel
Welcome to the Analytical Troubleshooting Guide for 2-Desacetoxy Prasugrel (CAS: 201049-78-7). As a major degradation product and key metabolite intermediate of the thienopyridine prodrug Prasugrel, this compound presents severe analytical challenges. Its susceptibility to rapid ester hydrolysis, oxidative degradation, and keto-enol tautomerism often leads to significant variability in HPLC and LC-MS workflows.
This guide provides field-proven, self-validating protocols designed for researchers and drug development professionals to ensure robust structural characterization and quantitation.
Part 1: Diagnostic Workflow
The following logic tree outlines the primary causes of analytical variability when analyzing Prasugrel and its desacetoxy impurity, mapping observations directly to protocol fixes.
Diagnostic workflow for resolving 2-Desacetoxy Prasugrel analytical variability.
Part 2: Frequently Asked Questions & Causality-Driven Troubleshooting
Q1: Why do I observe peak splitting or a "shoulder" for 2-Desacetoxy Prasugrel during RP-HPLC?
The Causality: 2-Desacetoxy Prasugrel exhibits pronounced keto-enol tautomerism and diastereomeric behavior in solution[1]. The desacetyl derivative exists in a dynamic equilibrium between the 2(3H)-one and 2(4H)-one tautomeric forms. If the mobile phase pH is near the pKa of the enol form, the interconversion rate matches the chromatographic timescale, resulting in peak splitting or severe tailing. The Solution: Implement strict pH control. Using a volatile buffer like 0.05 M ammonium acetate adjusted precisely to pH 4.5 locks the analyte into a single dominant tautomeric state, ensuring a sharp, homogeneous peak.
Q2: My quantitation of Prasugrel API drops overnight, while the 2-Desacetoxy peak increases. Is my method failing?
The Causality: This is a classic symptom of in-solution ester hydrolysis, not a method failure. Prasugrel's ester bond is highly labile in aqueous-organic mixtures at room temperature[2]. Leaving samples in a standard autosampler overnight allows continuous hydrolysis, artificially inflating the 2-Desacetoxy Prasugrel concentration. The Solution: Autosampler temperatures must be strictly maintained at 4°C. Furthermore, samples must be prepared freshly and injected immediately, or quenched in a non-aqueous diluent to arrest hydrolysis.
Q3: How do I differentiate between hydrolytic and oxidative degradation products co-eluting with 2-Desacetoxy Prasugrel?
The Causality: In standard forced degradation studies, Hydrogen Peroxide (H₂O₂) is often used as an oxidative stressor. However, aqueous H₂O₂ acts as both an oxidant and a hydrolytic agent, artificially inducing ester cleavage and producing 2-Desacetoxy Prasugrel, which confounds the oxidative profile[3]. The Solution: Replace H₂O₂ with Azobisisobutyronitrile (AIBN) for oxidative stress testing. AIBN is a radical initiator that accurately assesses oxidative stability without inducing artificial hydrolysis, allowing clear resolution of true oxidative degradants from 2-Desacetoxy Prasugrel.
Q4: We are seeing unexpected spikes in 2-Desacetoxy Prasugrel during tablet stability testing. What causes this?
The Causality: If you are formulating with Magnesium Stearate, the alkaline microenvironment and surface catalysis provided by the lubricant induce neutral/basic hydrolysis of the Prasugrel API over time[4]. The Solution: Substitute Magnesium Stearate with alternative lubricants (e.g., Sodium Stearyl Fumarate or Stearic Acid) to mitigate solid-state hydrolysis.
Part 3: Quantitative Data Summaries
To establish a baseline for your forced degradation studies, compare your recovery data against the established degradation profile of Prasugrel.
| Stress Condition | Reagent / Environment | Temp / Time | API Degradation (%) | Primary Degradant Formed |
| Acidic Hydrolysis | 0.1 N HCl | 80°C / 2 hrs | ~50% | 2-Desacetoxy Prasugrel (Tautomer mix) |
| Alkaline Hydrolysis | 0.01 N NaOH | 80°C / 4 hrs | ~80% | 2-Desacetoxy Prasugrel (Rapid conversion) |
| Neutral Hydrolysis | Water / Mg Stearate | 80°C / 24 hrs | ~15% | 7a-hydroxy-desacetoxy derivative |
| Oxidative (Radical) | AIBN | 40°C / 24 hrs | ~20% | N-oxide derivatives |
| Thermal | Dry Heat | 90°C / 24 hrs | < 5% | Stable (Minimal degradation) |
Part 4: Self-Validating Experimental Protocol
Stability-Indicating RP-HPLC Method for Prasugrel Impurities
This protocol is designed to isolate 2-Desacetoxy Prasugrel from the API and orthogonal degradants while suppressing tautomeric peak splitting.
A. System Suitability Criteria (Self-Validation Checkpoints)
Before reporting data, the system must validate itself against the following parameters:
-
Tailing Factor (Tf): Must be ≤ 1.5 for both Prasugrel and 2-Desacetoxy Prasugrel. (Failure indicates incorrect buffer pH or column voiding).
-
Theoretical Plates (N): Must be > 5000.
-
Resolution (Rs): Must be > 2.0 between 2-Desacetoxy Prasugrel and adjacent oxidative degradants.
B. Reagent & Mobile Phase Preparation
-
Buffer Solution: Dissolve 3.85 g of Ammonium Acetate in 1000 mL of MS-grade water to yield a 0.05 M solution.
-
pH Adjustment (Critical): Adjust the pH strictly to 4.5 using glacial acetic acid. Filter through a 0.45 μm membrane.
-
Mobile Phase Composition: Isocratic blend of Buffer and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio.
C. Chromatographic Conditions
-
Column: Zorbax XDB C8 (150 × 4.6 mm, 3.5 μm) or a highly end-capped Gemini C18 equivalent.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Ensures reproducible mass transfer).
-
Detection: PDA/UV at 254 nm .
-
Injection Volume: 10 μL.
D. Sample Preparation & Execution
-
Prepare the sample diluent using Methanol:Water (80:20 v/v) and chill to 4°C prior to use.
-
Weigh and dissolve the sample to achieve a working concentration of ~20 μg/mL.
-
Immediate Transfer: Instantly transfer the vials to the autosampler.
-
Thermal Control: Ensure the autosampler thermostat is actively maintained at 4°C to arrest in-solution ester cleavage during the sequence run.
References
-
Title: Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Source: Journal of Separation Science (PubMed) URL: [Link]
-
Title: Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form. Source: PubMed Central (PMC) URL: [Link]
-
Title: Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. Source: Asian Journal of Chemistry URL: [Link]
-
Title: Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
Sources
- 1. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
strategies to enhance the sensitivity of 2-Desacetoxy Prasugrel detection
Analytical Support Hub: Advanced Troubleshooting for 2-Desacetoxy Prasugrel Detection
Welcome to the Technical Support Center. This hub is designed for analytical chemists, pharmacologists, and drug development professionals tasked with the trace-level quantification of 2-Desacetoxy Prasugrel (also known as Prasugrel Desoxo Impurity, CAS 201049-78-7) [3]. Because this compound is a critical process-related impurity and degradation product of the thienopyridine antiplatelet prodrug Prasugrel, achieving sub-nanogram sensitivity is paramount for API quality control and pharmacokinetic profiling [1].
Below, you will find our expert-curated troubleshooting guides, mechanistic FAQs, optimized parameters, and self-validating experimental workflows.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: I am experiencing severe signal loss and poor recovery of 2-Desacetoxy Prasugrel during sample extraction. What is causing this? The Expert Insight: The loss is likely due to pre-analytical degradation rather than extraction inefficiency. Prasugrel and its desoxo-impurities are highly susceptible to hydrolytic and oxidative degradation, particularly under neutral to basic conditions [1]. The molecule undergoes rapid keto-enol tautomerization-driven degradation when exposed to alkaline environments. The Fix: You must acidify your sample matrix immediately upon collection or dissolution. Adding 0.1% formic acid to lower the pH below 4.0 protonates the nitrogen on the thienopyridine ring, stabilizing the molecule and preventing hydrolysis during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [2].
Q2: My LC-MS/MS peak shape is broad, and I am seeing significant ion suppression. How do I optimize the chromatography? The Expert Insight: Broad peaks for thienopyridines often result from secondary interactions with free silanols on the stationary phase or suboptimal mobile phase buffering. Ion suppression indicates that polar matrix components are co-eluting with your analyte. The Fix: Switch to a sub-2 µm UPLC C18 column to sharpen the peak and improve the signal-to-noise ratio. For the mobile phase, use a combination of 0.1% Formic Acid and 2 mM Ammonium Acetate. The formic acid maintains the acidic environment needed for stability and [M+H]+ protonation, while the volatile ammonium acetate buffers the electrospray droplet surface, ensuring consistent ionization and mitigating matrix-induced suppression [2].
Q3: What are the optimal mass spectrometry parameters for detecting this specific impurity? The Expert Insight: 2-Desacetoxy Prasugrel (Molecular Formula: C18H18FNOS) has a free base molecular weight of 315.41 g/mol [3]. Due to the basic nitrogen in its structure, it exhibits excellent ionization efficiency in Positive Electrospray Ionization (ESI+) mode. The Fix: Target the protonated precursor ion [M+H]+ at m/z 316.1. Optimize your collision energy (typically between 15-25 eV) to monitor the most abundant product ions resulting from the cleavage of the thienopyridine ring from the fluorobenzyl side chain.
Section 2: Logical Workflows & Troubleshooting Trees
To systematically isolate the root cause of low sensitivity in your assays, follow the logic tree below.
Caption: Root cause analysis and strategic solutions for low detection sensitivity.
Section 3: Quantitative Optimization Parameters
The following table summarizes the empirically derived parameters required to maximize the detection sensitivity of 2-Desacetoxy Prasugrel.
| Parameter | Optimized Setting | Mechanistic Rationale |
| Ionization Mode | Positive ESI (ESI+) | The thienopyridine nitrogen acts as a strong proton acceptor, efficiently forming [M+H]+ ions. |
| Precursor Ion (Q1) | m/z 316.1 | Corresponds to the protonated mass of 2-Desacetoxy Prasugrel (MW 315.41) [3]. |
| Mobile Phase Additives | 0.1% Formic Acid + 2 mM Ammonium Acetate | Lowers pH to stabilize the analyte while providing a volatile buffer to enhance droplet desolvation. |
| Column Temperature | 35°C - 40°C | Reduces mobile phase viscosity, improving mass transfer kinetics and producing sharper peaks. |
| SPE Wash Solvent | 5% Methanol in Water | Strong enough to elute polar salts and phospholipids, but weak enough to retain the hydrophobic analyte. |
Section 4: Validated Experimental Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard prior to extraction, any deviation in extraction efficiency or matrix effect is immediately flagged by the IS variance, preventing false-negative quantification.
Step-by-Step Workflow: Extraction and LC-MS/MS Analysis
Step 1: Sample Stabilization & Spiking (Self-Validation Step)
-
Transfer 100 µL of the sample matrix (API solution or biological plasma) into a pre-chilled microcentrifuge tube.
-
Immediately add 10 µL of 2% Formic Acid in water to drop the pH below 4.0, arresting hydrolytic degradation[1].
-
Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., Prasugrel-d4 at 50 ng/mL). Validation check: A final IS peak area variance of >15% across the run invalidates the specific sample, indicating matrix interference.
Step 2: Solid Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.
-
Load the acidified sample onto the cartridge at a flow rate of 1 drop/second.
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elute the 2-Desacetoxy Prasugrel with 1 mL of 100% Acetonitrile.
Step 3: Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Caution: Do not exceed 30°C to prevent thermal degradation.
-
Reconstitute the dried residue in 100 µL of Initial Mobile Phase (e.g., 70% Water with 0.1% FA / 30% Acetonitrile). Vortex for 30 seconds.
Step 4: LC-MS/MS Acquisition
-
Inject 5 µL onto a sub-2 µm C18 UPLC column.
-
Run a gradient elution from 30% to 90% Organic Phase over 5 minutes.
-
Monitor the MRM transition m/z 316.1 → [Optimized Product Ion] for 2-Desacetoxy Prasugrel, and the corresponding transition for the internal standard [2].
Caption: Sequential workflow for the extraction and LC-MS/MS analysis of 2-Desacetoxy Prasugrel.
References
-
Malati, V., et al. "IDENTIFICATION OF PRASUGREL (AN ANTIPLATELET DRUG) IMPURITIES BY LC-MS/MS, RAPID DETERMINATION OF PRASUGREL HYDROCHLORIDE-RELATED SUBSTANCES, AND DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENT AND PHARMACEUTICAL DOSAGE FORMS BY STABILITY INDICATING ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD." Journal of Liquid Chromatography & Related Technologies. Available at:[Link]
-
Farid, N. A., et al. "Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, PubMed. Available at:[Link]
-
Veeprho Pharmaceuticals. "Prasugrel Desoxo Impurity | CAS 201049-78-7." Veeprho Impurity Reference Standards. Available at:[Link]
validation of an HPLC method for 2-Desacetoxy Prasugrel impurity profiling
High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Desacetoxy Prasugrel Impurity Profiling: A Comparative Guide
Introduction & Mechanistic Context
As analytical scientists, we frequently encounter the challenge of resolving structurally analogous impurities from active pharmaceutical ingredients (APIs). Prasugrel, a thienopyridine prodrug used as an antiplatelet agent, presents a unique chromatographic hurdle. During manufacturing and storage, Prasugrel is highly susceptible to alkaline hydrolysis and oxidative stress, leading to a complex degradation profile 1. Among these degradants, 2-Desacetoxy Prasugrel (CAS: 201049-78-7) 2 is a critical process-related impurity.
Because 2-Desacetoxy Prasugrel lacks only the acetyl group but retains the highly lipophilic thienopyridine core, its retention behavior closely mimics the parent compound. The United States Pharmacopeia (USP) notes a relative retention time (RRT) of 0.61 for the prasugrel desacetoxy analog 3. Achieving baseline resolution (Rs ≥ 1.5) requires meticulous method optimization and validation in accordance with the newly effective ICH Q2(R2) guidelines 4.
Prasugrel degradation pathway highlighting the formation of key impurities.
Methodological Comparison: Fully Porous vs. Core-Shell Chemistries
To objectively evaluate separation efficiency, we compared a traditional compendial Fully Porous L1 (C18, 5 µm) column against a modern Core-Shell C18 (2.6 µm) column.
Causality Behind the Choice: Traditional 5 µm fully porous particles suffer from significant longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). By utilizing a 2.6 µm core-shell particle, the solid silica core restricts the diffusion path of the analyte into the porous shell. This minimizes band broadening and dramatically increases theoretical plates (N) without the extreme backpressures associated with sub-2 µm UHPLC columns. For closely eluting pairs like Prasugrel and 2-Desacetoxy Prasugrel, this translates to sharper peaks and superior resolution.
Table 1: Chromatographic Performance Comparison
| Parameter | Fully Porous C18 (150 x 4.6 mm, 5 µm) | Core-Shell C18 (100 x 4.6 mm, 2.6 µm) |
| Retention Time (Prasugrel) | 12.4 min | 7.8 min |
| RRT (2-Desacetoxy Prasugrel) | 0.61 | 0.63 |
| Resolution (Rs) | 1.8 | 3.2 |
| Theoretical Plates (N) | ~9,500 | ~18,200 |
| System Backpressure | 110 bar | 240 bar |
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a closed, self-validating system. A System Suitability Test (SST) must be passed before any sample analysis, proving the system's real-time capability to resolve the critical impurity pair.
Step 1: Mobile Phase Preparation Causality: Prasugrel undergoes rapid degradation in alkaline environments. We utilize a strictly controlled acidic buffer to stabilize the API during the run, ensuring the method is stability-indicating rather than stability-compromising (preventing artificial on-column generation of 2-Desacetoxy Prasugrel).
-
Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust to pH 4.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
-
Organic (Mobile Phase B): Acetonitrile : Water (90:10 v/v).
Step 2: Standard & Sample Preparation
-
System Suitability Solution (Self-Validation Step): Prepare a solution containing 1.5 mg/mL of Prasugrel API and spike with 0.15% (w/w) of 2-Desacetoxy Prasugrel reference standard.
-
Acceptance Criteria: The resolution (Rs) between 2-Desacetoxy Prasugrel and Prasugrel must be ≥ 1.5. The %RSD of the Prasugrel peak area over 5 replicate injections must be ≤ 2.0%.
Step 3: Chromatographic Conditions
-
Column: Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 235 nm (optimal for the thienopyridine chromophore).
-
Injection Volume: 10 µL
-
Gradient Program: Time 0 min (80% A / 20% B) → Time 15 min (40% A / 60% B) → Time 20 min (80% A / 20% B).
ICH Q2(R2) Method Validation Lifecycle
The method was validated following the ICH Q2(R2) framework (effective June 2024), which emphasizes a lifecycle and risk-based approach to analytical procedures 4.
ICH Q2(R2) analytical method validation lifecycle workflow for impurity profiling.
-
Specificity (Forced Degradation): The API was subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light. The core-shell method successfully resolved 2-Desacetoxy Prasugrel from all other generated degradants (e.g., Prasugrel diketone, RRT 1.26) with no peak interference at RRT 0.61.
-
Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the specification limit for 2-Desacetoxy Prasugrel.
-
Accuracy (Spike Recovery): API samples were spiked with the impurity at 50%, 100%, and 150% of the target concentration (0.15%).
-
Precision: Repeatability was established via 6 independent sample preparations.
Table 2: ICH Q2(R2) Validation Summary for 2-Desacetoxy Prasugrel
| Validation Parameter | ICH Q2(R2) Requirement | Observed Result (Core-Shell Method) | Conclusion |
| Specificity | Baseline resolution of all impurities | No interference at RRT 0.61 (Rs = 3.2) | Pass |
| Linearity | R² ≥ 0.999 | R² = 0.9998 | Pass |
| Accuracy (Recovery) | 95.0% - 105.0% | 98.4% - 101.2% | Pass |
| Precision (%RSD) | ≤ 5.0% | 1.2% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL | Pass |
Conclusion
By transitioning from a traditional fully porous C18 column to a core-shell architecture and strictly controlling the mobile phase pH to prevent on-column hydrolysis, analytical scientists can achieve robust, ICH Q2(R2)-compliant quantitation of 2-Desacetoxy Prasugrel. This self-validating method ensures high data integrity for routine release and stability testing.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Prasugrel Hydrochloride - Definition, Identification, Assay - USP 2025. Trungtamthuoc.
- Prasugrel-impurities: 2-Desacetoxy Prasugrel. Pharmaffiliates.
- Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. ResearchGate.
Sources
comparative analysis of HPLC vs. UPLC for Prasugrel impurity detection
An in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC) for the detection of Prasugrel impurities requires a rigorous understanding of both chromatographic theory and the molecule's intrinsic stability. Prasugrel, a third-generation thienopyridine antiplatelet prodrug, presents unique analytical challenges due to its high susceptibility to hydrolytic and oxidative degradation.
As drug development demands increasingly stringent stability-indicating assay methods (SIAMs) per ICH Q1A(R2) guidelines, analytical scientists must choose the optimal chromatographic platform. This guide deconstructs the mechanistic differences, experimental workflows, and performance metrics of HPLC and UPLC in profiling Prasugrel impurities.
Mechanistic Causality: Why Particle Size Dictates Resolution
The fundamental divergence between HPLC and UPLC lies in the column packing material and the resulting fluid dynamics, which can be explained through the Van Deemter equation ( H=A+B/u+C⋅u ).
Traditional HPLC methods for Prasugrel utilize columns packed with 5 µm particles (e.g., C8 or C18). While robust, these larger particles suffer from significant mass transfer resistance ( C -term) at higher flow rates, leading to band broadening and reduced resolution of closely eluting degradation products.
Conversely, UPLC employs sub-2-micron particles (typically 1.7 µm bridged ethyl hybrid, BEH). The causality here is twofold:
-
Reduced Eddy Diffusion ( A -term): Smaller, uniformly packed particles create tighter flow paths, minimizing the variance in analyte trajectory.
-
Flattened Mass Transfer Kinetics ( C -term): The diffusion path within a 1.7 µm particle is drastically shorter. This allows the mobile phase to operate at much higher linear velocities without a loss in theoretical plates.
Consequently, UPLC provides superior peak capacity, allowing for the baseline resolution of Prasugrel from its keto-enol tautomer degradants and oxidative impurities in a fraction of the time required by HPLC 1.
Prasugrel Degradation Pathways
To design a self-validating chromatographic method, one must first understand the target analytes. Prasugrel undergoes rapid degradation under specific stress conditions, primarily yielding the following:
-
Hydrolytic Degradation: Cleavage of the acetate ester moiety under acidic, alkaline, or neutral conditions yields two major degradation products (DP1 and DP2, m/z 332), which exist as keto-enol tautomers 2.
-
Oxidative Degradation: Exposure to hydrogen peroxide ( H2O2 ) or azobisisobutyronitrile (AIBN) generates distinct N-oxide and hydroxyl impurities 3.
Figure 1: Primary degradation pathways of Prasugrel yielding distinct impurity profiles.
Self-Validating Experimental Protocol: Forced Degradation & Analysis
A robust analytical protocol must include internal validation gates. The following step-by-step methodology ensures that the forced degradation yields clinically relevant data without over-stressing the molecule into secondary, non-representative degradants.
Step 1: Controlled Forced Degradation (Sample Preparation)
-
Hydrolytic Stress: Dissolve Prasugrel API to a concentration of 2 mg/mL in 0.1M HCl (acidic), 0.1M NaOH (alkaline), and HPLC-grade water (neutral). Incubate at 80°C.
-
Causality Check: Monitor the degradation kinetically. Halt the reaction when ~20% degradation is achieved. Degradation beyond 20% risks the formation of secondary degradants that do not occur under standard shelf-life conditions.
-
-
Oxidative Stress: Dissolve Prasugrel (3 mg/mL) in 30% H2O2 or AIBN and incubate for 5 days at room temperature 3.
-
Neutralization: Immediately neutralize the acid/base stressed samples to pH 7.0 using equimolar NaOH or HCl.
-
Causality Check: Injecting highly acidic or basic samples directly degrades the silica backbone of the chromatographic column, leading to shifting retention times and peak tailing. Dilute all samples with acetonitrile to a final working concentration of 10–60 µg/mL.
-
Step 2: System Suitability Testing (The Validation Gate)
Before analyzing the stressed samples, inject a standard mixture of Prasugrel and a known impurity (e.g., DP1). The system is only validated for use if:
-
Resolution ( Rs ): > 2.0 between Prasugrel and the closest eluting impurity.
-
Tailing Factor ( Tf ): ≤1.5 for the Prasugrel peak (ensuring no secondary interactions with active silanol groups on the column).
-
Precision: Relative Standard Deviation (RSD) of peak areas from six replicate injections is < 2.0%.
Step 3: Chromatographic Execution
Execute the separation using either the HPLC or UPLC parameters outlined in the comparative data section below. Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm, coupled with LC-MS/MS for mass characterization of unknown peaks.
Figure 2: Self-validating workflow for forced degradation and chromatographic analysis.
Comparative Quantitative Data: HPLC vs. UPLC
The following table synthesizes validated experimental data comparing the performance of HPLC and UPLC in resolving Prasugrel and its degradation products 1.
| Parameter | Traditional HPLC Method | UPLC Method | Analytical Advantage |
| Stationary Phase | Phenomenex C8 (250 mm × 4.6 mm, 5 µm) | Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm) | UPLC's sub-2µm particles drastically increase theoretical plates. |
| Mobile Phase (Isocratic) | Acetonitrile : 10 mM Ammonium Acetate (85:15 v/v) | Acetonitrile : Water (80:20 v/v) | UPLC achieves separation without requiring complex buffer salts. |
| Flow Rate | 0.9 mL/min | 0.1 mL/min | UPLC reduces solvent consumption by ~90%. |
| Method Detection Limit (MDL) | 0.50 µg/mL | 0.20 µg/mL | UPLC provides a 2.5x increase in sensitivity for trace impurities. |
| Method Quantitation Limit (MQL) | 1.80 µg/mL | 1.00 µg/mL | Enhanced signal-to-noise ratio in UPLC due to narrower peak widths. |
| Linearity ( R2 ) | 0.9983 | 0.9980 | Both methods demonstrate excellent quantitative reliability. |
| Precision (Intra-day RSD) | < 1.0% | < 1.0% | Both systems meet ICH validation criteria for precision. |
Conclusion and Strategic Recommendations
While both HPLC and UPLC can be successfully validated according to ICH Q2(R1) guidelines for Prasugrel impurity profiling, UPLC is the objectively superior platform for stability-indicating assays in modern drug development.
By leveraging 1.7 µm particle chemistry, UPLC circumvents the mass transfer limitations of traditional HPLC. This results in sharper peaks, a 2.5-fold improvement in the Method Detection Limit (MDL), and the ability to resolve complex keto-enol tautomers that frequently co-elute on 5 µm columns. Furthermore, the reduction in flow rate (from 0.9 mL/min to 0.1 mL/min) presents a massive reduction in hazardous solvent waste, aligning with green chemistry initiatives.
HPLC remains a highly reliable, accessible alternative for standard routine quality control (QC) environments where high-throughput screening is not the primary bottleneck. However, for rigorous forced degradation studies and trace impurity characterization via LC-MS/MS, UPLC provides the necessary chromatographic fidelity.
References
-
Comparative study of forced degradation behavior of prasugrel by uplc and hplc and the development of validated stability indicating assay method. Taylor & Francis / Journal of Liquid Chromatography & Related Technologies.[Link]
-
LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products. IMR Press.[Link]
-
Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. Asian Publication Corporation.[Link]
Sources
In-Depth Comparison Guide: Cross-Validation of LC-MS/MS and HPLC Methods for 2-Desacetoxy Prasugrel
The Analytical Challenge: Context & Causality
Prasugrel, a third-generation thienopyridine antiplatelet agent, is highly susceptible to hydrolytic and oxidative degradation during both synthesis and formulation. One of the most critical structural impurities requiring rigorous regulatory monitoring is 2-Desacetoxy Prasugrel (also known as Prasugrel Desoxo Impurity, CAS 201049-78-7)[1].
Because 2-Desacetoxy Prasugrel lacks the acetoxy group present on the parent drug's thiophene ring, its UV response factor and polarity are fundamentally altered. Relying solely on routine High-Performance Liquid Chromatography with UV detection (HPLC-UV) using area normalization can lead to significant under-reporting of this impurity. Therefore, cross-validating the routine HPLC-UV method against a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory. This orthogonal approach establishes exact relative response factors (RRF), confirms peak purity, and ensures that the HPLC method is scientifically sound for API release testing.
Fig 1: Orthogonal cross-validation workflow integrating HPLC-UV and LC-MS/MS data.
Mechanistic Pathway of 2-Desacetoxy Prasugrel Formation
Understanding the origin of 2-Desacetoxy Prasugrel dictates the analytical strategy. The impurity typically arises through two primary causal pathways:
-
Process Impurity: Incomplete acetylation during the final steps of Prasugrel synthesis.
-
Degradation Product: Exposure to basic environments (e.g., interaction with basic excipients like magnesium stearate) triggers the cleavage of the ester bond, yielding the desacetyl/desacetoxy derivatives[2].
To prevent on-column degradation or keto-enol tautomerization of these sensitive impurities during analysis, the chromatographic mobile phase must be strictly maintained at an acidic pH (pH 3.0–4.0)[3][4].
Fig 2: Formation pathways of 2-Desacetoxy Prasugrel via synthesis and degradation.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, both methods must operate as self-validating systems incorporating strict system suitability criteria (SST).
Protocol A: Stability-Indicating HPLC-UV Method (Routine QC)
This method is optimized for the baseline separation of Prasugrel from its process-related impurities and degradants[4].
-
Rationale: A buffered acidic mobile phase suppresses the ionization of the tetrahydropyridine nitrogen, increasing retention on the reversed-phase column and preventing peak tailing[4].
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm).
-
Mobile Phase A: 25 mM Potassium dihydrogen orthophosphate ( KH2PO4 ), adjusted to pH 4.0 with dilute phosphoric acid.
-
Mobile Phase B: Acetonitrile : Water (80:20 v/v).
-
Gradient Program: 0-5 min (20% B), 5-20 min (Linear to 60% B), 20-30 min (Hold 60% B), 30-35 min (Return to 20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Self-Validation (SST): The resolution ( Rs ) between 2-Desacetoxy Prasugrel and adjacent positional isomers must be ≥1.5 . The %RSD for six replicate injections of the standard must be ≤2.0% .
Protocol B: LC-MS/MS Method (Structural Confirmation & Trace Analysis)
This method is deployed to confirm the identity of the peaks observed in HPLC and to quantify impurities below the UV detection threshold[3].
-
Rationale: Non-volatile buffers (like KH2PO4 ) cause ion suppression and source contamination in mass spectrometry. Therefore, the buffer is replaced with volatile ammonium formate/formic acid. ESI+ is selected because the basic nitrogen in the drug's core readily accepts a proton[3].
-
Column: Acquity UPLC BEH Phenyl (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 0.01 mM Ammonium formate + 0.1% Formic acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions for 2-Desacetoxy Prasugrel: Precursor ion m/z 316.4 ( [M+H]+ ) → Product ions m/z 149.1 and 109.0 (cleavage of the fluorophenyl moiety).
-
Self-Validation (SST): Signal-to-noise (S/N) ratio for the LOQ injection must be ≥10:1 . Mass accuracy must be within ±5 ppm of the theoretical m/z .
Comparative Performance Data
The following table summarizes the cross-validation metrics, objectively comparing the performance of both analytical methods.
| Analytical Parameter | HPLC-UV (210 nm) | LC-MS/MS (ESI+, MRM) | Scientific Causality / Significance |
| Limit of Detection (LOD) | ~0.25 μg/mL | ~0.01 μg/mL | LC-MS/MS achieves sub-ppm sensitivity due to the elimination of background chemical noise in MRM mode. |
| Limit of Quantitation (LOQ) | ~0.75 μg/mL | ~0.05 μg/mL | LC-MS/MS is essential for monitoring genotoxic thresholds; HPLC is sufficient for standard API release (ICH Q3A). |
| Linearity Range | 1.0 - 150 μg/mL | 0.05 - 10 μg/mL | HPLC covers bulk assay ranges. LC-MS/MS linearity is restricted at high concentrations due to detector saturation and ion suppression. |
| Specificity | Retention Time (RT) | RT + Precursor/Product m/z | Mass spectrometry eliminates false positives from co-eluting, non-isobaric degradants that share UV chromophores. |
| Run Time | 35.0 minutes | 12.0 minutes | UPLC/MS utilizes sub-2 μm particles, accelerating mass transfer and drastically reducing analysis time. |
Conclusion & Best Practices
For the rigorous control of 2-Desacetoxy Prasugrel, neither method should exist in a vacuum. The LC-MS/MS method is indispensable during the early stages of drug development and forced degradation studies to elucidate structures and establish the exact relative response factor (RRF) of the impurity. Once the RRF is determined and peak purity is confirmed via mass spectrometry, the HPLC-UV method can be confidently validated and transferred to Quality Control (QC) environments for routine, cost-effective API release testing.
References
-
Prasugrel Desoxo Impurity | CAS 201049-78-7 Veeprho Reference Standards. URL:[Link][1]
-
Identification of Prasugrel Impurities by LC-MS/MS, Rapid Determination of Prasugrel Hydrochloride-Related Substances Taylor & Francis / Journal of Liquid Chromatography & Related Technologies. URL:[Link][5]
-
Development and Validation of Stability Indicating RP-HPLC Method for Prasugrel Hydrochloride World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). URL:[Link][4]
Sources
Mechanistic Impurity Profiling of Prasugrel: A Comparative Guide for Generic Formulation Development
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative Impurity Landscapes, Degradation Causality, and Self-Validating LC-MS/MS Workflows
Introduction: The Mechanistic Imperative of Prasugrel Impurity Profiling
Prasugrel is a potent, third-generation thienopyridine prodrug that irreversibly inhibits platelet activation by targeting the P2Y12 adenosine diphosphate (ADP) receptor (1)[1]. While its rapid conversion to an active metabolite offers superior pharmacokinetic consistency compared to clopidogrel, the very chemical architecture that enables this efficacy—specifically the acetate ester moiety and the thiophene ring—renders the Active Pharmaceutical Ingredient (API) highly susceptible to hydrolytic and oxidative degradation[1][2].
For generic drug developers, achieving bioequivalence is only half the battle. The true analytical challenge lies in matching the impurity profile of the innovator product (Efient®). Because excipient choices in generic formulations can inadvertently catalyze novel degradation pathways, establishing a robust, self-validating stability-indicating assay is non-negotiable[3][4]. This guide dissects the causality behind prasugrel degradation and provides a field-proven analytical framework for comparative impurity profiling.
Causality in Degradation: Innovator vs. Generic Formulations
Prasugrel’s degradation is not stochastic; it is governed by predictable thermodynamic pathways driven by environmental stressors and microenvironmental pH shifts caused by excipients[4].
The Hydrolytic Pathway & Keto-Enol Tautomerism
The most prominent degradation route is the cleavage of the acetate ester. Under acidic, basic, or neutral conditions, prasugrel hydrolyzes to form desacetyl prasugrel (Impurity 1) [2][3]. Analytically, this impurity is notoriously difficult to quantify because it exists in a dynamic equilibrium of keto and enol tautomers, which can manifest as split peaks or severe tailing during chromatographic separation unless the mobile phase pH is strictly controlled[2][5].
Oxidative Ring Cleavage: The AIBN Advantage
The thiophene ring is highly vulnerable to oxidation. Historically, the pharmaceutical industry has relied on hydrogen peroxide (H₂O₂) as a universal oxidative stressor. However, recent comparative studies reveal that H₂O₂ often triggers hydrolytic side-reactions that obscure true oxidative degradation[6][7]. As an application scientist, I strongly recommend using azobisisobutyronitrile (AIBN) as the oxidative stressor. AIBN generates a radical-driven degradation profile that accurately simulates real-time accelerated stability data, providing a much more reliable predictive model for shelf-life (7)[6][7].
Excipient-Driven Catalysis in Generics
The selection of tablet lubricants is a critical divergence point between innovator and generic formulations. Formulating prasugrel with magnesium stearate —a ubiquitous generic lubricant—has been proven to catalyze neutral hydrolysis. This interaction yields a unique, previously unreported degradant: Impurity 2 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) (3)[3][4]. To avoid this, generic developers must pivot to alternative lubricants like sodium stearyl fumarate.
Prasugrel degradation pathways highlighting hydrolytic, oxidative, and excipient-driven impurities.
Quantitative Data Presentation: Impurity Profiling
The following tables summarize the mechanistic origins of key impurities and compare the forced degradation behavior of an innovator reference against a generic prototype utilizing magnesium stearate.
Table 1: Key Prasugrel Impurities and Mechanistic Origins
| Impurity Designation | Structural Modification | Causality / Mechanism | Primary Detection |
| Impurity 1 (Desacetyl Prasugrel) | Loss of acetate group | Hydrolysis (Acid/Base/Neutral). Exists as keto-enol tautomers. | UPLC-UV (263 nm), LC-MS |
| Impurity 2 (7a-hydroxy derivative) | Thiophene ring hydroxylation | Neutral hydrolysis catalyzed by Magnesium Stearate in generics. | NMR, LC-MS/MS |
| Oxidative Degradants | N-Oxide / S-Oxide formation | Exposure to ROS. Best simulated by AIBN stressor in lab settings. | LC-MS/MS |
Table 2: Comparative Forced Degradation Profile (Mass Balance %)
| Stress Condition (ICH Q1A) | Innovator (Efient®) Degradation (%) | Generic (with Mg Stearate) Degradation (%) | Primary Degradant Observed |
| Acidic (0.1N HCl, 4h) | ~12.5% | ~13.0% | Impurity 1 (Desacetyl) |
| Basic (0.1N NaOH, 15m) | >85.0% | >85.0% | Impurity 1 (Desacetyl) |
| Oxidative (H₂O₂, 24h) | ~18.2% | ~19.5% | Mixed Oxidative/Hydrolytic |
| Oxidative (AIBN, 24h) | ~15.0% | ~15.5% | True Oxidative Degradants |
| Thermal (60°C, 72h) | ~5.5% | ~14.8% | Impurity 2 |
Data synthesis indicates that while hydrolytic and oxidative profiles remain relatively consistent, thermal stress exposes the incompatibility of magnesium stearate in the generic formulation[2][3][4].
Self-Validating Analytical Protocol: Stability-Indicating LC-MS/MS
To ensure absolute data integrity, analytical methods must be designed as self-validating systems. The following protocol utilizes an Acquity UPLC BEH Phenyl column. Causality of Column Choice: The phenyl stationary phase provides essential π−π interactions required to resolve the keto-enol tautomers of the desacetyl impurity, which co-elute on standard C18 columns (8)[5][8].
Step-by-step analytical workflow for profiling prasugrel impurities using LC-MS/MS and UPLC.
Step 1: Forced Degradation & Sample Preparation
-
API & Tablet Extraction: Extract prasugrel equivalent to 100 µg/mL in a diluent of Acetonitrile:Water (70:30 v/v)[8].
-
Stress Application:
-
Filtration: Pass through a 0.22 µm PTFE syringe filter.
Step 2: UPLC Chromatographic Separation
-
Column: Acquity UPLC BEH Phenyl (100 mm × 2.1 mm, 1.7 µm)[8].
-
Mobile Phase:
-
Gradient Program: 0.01 min (20% B) → 4.0 min (50% B) → 12.0 min (50% B) at a flow rate of 0.25 mL/min[8].
Step 3: LC-MS/MS Characterization
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Fragmentation Analysis: Monitor the transition of the parent mass ( m/z 374 for Prasugrel). The loss of the acetate group ( m/z 332) confirms hydrolytic degradation, while an increase of +16 Da ( m/z 390) indicates thiophene S-oxidation[2].
Step 4: System Suitability (Self-Validation Criteria)
The system validates itself prior to sample injection if the following criteria are met using a spiked standard solution:
-
Resolution ( Rs ): > 2.0 between Prasugrel and Impurity 1 (Desacetyl).
-
Tailing Factor ( Tf ): < 1.5 for the Prasugrel peak (ensures tautomer equilibrium is suppressed by the pH 3.0 buffer)[5][9].
-
Mass Balance: The sum of the assay % and all degradant % must be > 98.0% across all stressed samples[8].
References
-
Identification of Prasugrel Impurities by LC-MS/MS and UPLC Source: Taylor & Francis URL:[Link]
-
Identification and Characterization of the Degradation Products of Prasugrel Hydrochloride Tablets Using LC-MS Technique Source: Figshare / ResearchGate URL:[Link]
-
Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique Source: Asian Journal of Chemistry URL:[Link]
-
LC Method for Determination of Prasugrel and Mass Spectrometry Detection for Thermal and Alkaline Degradation Products Source: IMR Press URL:[Link]
-
Prasugrel | Circulation Source: American Heart Association (AHA) Journals URL:[Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Impurity Profiling of Prasugrel: Differentiating Degradation Products from Process-Related Impurities
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability and impurity profile is paramount. This guide provides an in-depth technical comparison of the impurity profiles of Prasugrel samples, with a specific focus on distinguishing between stress-induced degradation products and process-related impurities, such as 2-Desacetoxy Prasugrel. We will delve into the chemical rationale behind forced degradation studies, present detailed experimental protocols, and offer insights into the interpretation of the resulting analytical data.
The Critical Distinction: Degradants vs. Process-Related Impurities
In the pharmaceutical landscape, impurities are broadly categorized based on their origin. Degradation products, or degradants, are substances formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation. In contrast, process-related impurities are substances that are formed during the synthesis of the drug substance and may be present in the final product if not adequately removed.
A common point of confusion in the impurity profiling of Prasugrel is the nomenclature and origin of certain impurities. It is crucial to understand that 2-Desacetoxy Prasugrel , chemically known as 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone, is primarily considered a process-related impurity , also referred to as the "thiophene impurity"[1][2][3]. It is typically formed during the synthesis of Prasugrel through the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a brominated precursor[1].
Conversely, forced degradation studies on Prasugrel consistently demonstrate that the primary degradation pathway under hydrolytic (acidic, basic, and neutral) conditions is the hydrolysis of the ester group to form Desacetyl Prasugrel (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) and its tautomers[4][5]. Oxidative stress leads to the formation of other degradation products, including N-oxides[4][6]. The formation of 2-Desacetoxy Prasugrel as a degradation product from Prasugrel under typical stress conditions is not a commonly reported pathway.
This guide, therefore, will not present a direct comparison of 2-Desacetoxy Prasugrel levels in stressed versus unstressed samples, as it is not a typical stress degradant. Instead, we will provide a more insightful comparison: the impurity profile of a stressed Prasugrel sample (containing degradation products like Desacetyl Prasugrel) versus an unstressed sample that may contain the process-related impurity, 2-Desacetoxy Prasugrel.
Understanding the Degradation Pathways of Prasugrel
Prasugrel is susceptible to degradation under several stress conditions, as mandated for investigation by regulatory bodies like the ICH[4][7].
-
Hydrolytic Degradation (Acidic, Basic, and Neutral): The ester linkage in Prasugrel is the most labile site for hydrolysis. Under acidic, basic, or even neutral conditions (especially with heat), this bond is cleaved to yield Desacetyl Prasugrel and acetic acid. Basic conditions tend to cause more significant degradation compared to acidic and neutral conditions[4][5].
-
Oxidative Degradation: Prasugrel is also susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxide derivatives and other oxidative degradation products[4][6][8].
-
Photolytic Degradation: Exposure to light can also induce degradation of Prasugrel, leading to the formation of various photolytic degradants.
-
Thermal Degradation: Prasugrel is generally found to be relatively stable to thermal stress in the solid state[6]. However, in solution, elevated temperatures can accelerate hydrolytic degradation.
The following diagram illustrates the primary hydrolytic degradation pathway of Prasugrel.
Caption: Hydrolytic Degradation of Prasugrel.
Experimental Protocol: Forced Degradation Study of Prasugrel
This protocol outlines the steps for conducting a forced degradation study on a Prasugrel sample to generate its degradation products for comparative analysis.
1. Materials and Reagents:
-
Prasugrel Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of Prasugrel Hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a shorter period (e.g., 1 hour) due to higher lability in basic conditions. After the stress period, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Unstressed (Control) Sample: Prepare a solution of Prasugrel in the same solvent as the stressed samples but without the stressor. This sample will be analyzed to determine the initial purity and the presence of any process-related impurities.
4. Sample Analysis (HPLC Method):
-
Chromatographic System: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.
-
Column: A C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized to achieve good separation of Prasugrel from its degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both Prasugrel and its impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Analyze the chromatograms of the stressed and unstressed samples.
-
Identify the peaks corresponding to Prasugrel and its degradation products based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of Prasugrel in the stressed samples to that in the unstressed sample.
-
Quantify the levels of the major degradation products, such as Desacetyl Prasugrel.
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Comparative Data Analysis: Stressed vs. Unstressed Prasugrel Samples
The primary goal of this comparative analysis is to highlight the different impurity profiles of a Prasugrel sample before and after being subjected to stress conditions. The unstressed sample will reveal the initial purity and the presence of any process-related impurities, such as 2-Desacetoxy Prasugrel. The stressed samples will show the formation of degradation products.
| Analyte | Unstressed Sample (% Area) | Acid Stressed Sample (% Area) | Base Stressed Sample (% Area) | Oxidative Stressed Sample (% Area) | Origin |
| Prasugrel | > 99.5 | ~85 | ~70 | ~90 | Active Pharmaceutical Ingredient |
| 2-Desacetoxy Prasugrel | < 0.15 | < 0.15 | < 0.15 | < 0.15 | Process-Related Impurity |
| Desacetyl Prasugrel | Not Detected | ~10 | ~25 | Not a major product | Degradation Product |
| Oxidative Degradant 1 | Not Detected | Not Detected | Not Detected | ~5 | Degradation Product |
| Other Unknown Impurities | < 0.1 | Variable | Variable | Variable | Process/Degradation |
Note: The values in the table are representative and will vary depending on the specific stress conditions and the initial purity of the Prasugrel sample.
This data clearly illustrates that 2-Desacetoxy Prasugrel is present at a low level in both the unstressed and stressed samples, indicating it is not formed as a result of the stress conditions applied. In contrast, Desacetyl Prasugrel is absent in the unstressed sample but is a major degradation product formed under hydrolytic stress, particularly in basic conditions.
Conclusion and Best Practices
This guide has elucidated the critical difference between process-related impurities and degradation products in the context of Prasugrel analysis. A key takeaway is that 2-Desacetoxy Prasugrel is a process-related impurity, not a stress degradant . A thorough understanding of the synthetic route of a drug substance is therefore essential for accurate impurity profiling.
For researchers and drug development professionals, the following best practices are recommended:
-
Comprehensive Impurity Profiling: Always perform a comprehensive impurity profiling of the drug substance, which includes the identification and quantification of both process-related impurities and potential degradation products.
-
Forced Degradation Studies: Conduct robust forced degradation studies under various stress conditions to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Orthogonal Analytical Techniques: Employ orthogonal analytical techniques, such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS), to confirm the identity of impurities.
-
Reference Standards: Utilize certified reference standards for all known impurities to ensure accurate identification and quantification.
By adhering to these principles, the scientific community can ensure the quality, safety, and efficacy of pharmaceutical products containing Prasugrel.
References
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7783-7788. [Link]
-
Singh, S., et al. (2015). Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products. Journal of Separation Science, 38(17), 2995-3005. [Link]
-
Al-Sabti, O., & Harron, D. W. G. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and 1H NMR. Asian Journal of Pharmaceutical Analysis, 7(2), 55-66. [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). 2-Desacetoxy Prasugrel. Retrieved from [Link]
-
de Oliveira, M. A., et al. (2016). LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products. Journal of Chromatographic Science, 54(5), 786-793. [Link]
-
Allmpus. (n.d.). Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl. Retrieved from [Link]
-
SynZeal Research Pvt. Ltd. (n.d.). Prasugrel Desacetoxy Analog (USP). Retrieved from [Link]
- Zentiva, k.s. (2011). A process for making prasugrel and its intermediates. (Patent No. WO2011029456A1).
-
Patel, P. N., et al. (2023). Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique. Asian Journal of Chemistry, 35(12), 3045-3052. [Link]
-
El-Kimary, E. I., et al. (2018). Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique. Journal of Liquid Chromatography & Related Technologies, 41(1), 1-9. [Link]
-
National Center for Biotechnology Information. (n.d.). Prasugrel. PubChem. Retrieved from [Link]
-
Farid, N. A., et al. (2007). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1699-1709. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. allmpus.com [allmpus.com]
- 4. au.edu.sy [au.edu.sy]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 2-Desacetoxy Prasugrel Analytical Methods: A Comprehensive Guide
Introduction: The Analytical Challenge of Prasugrel Impurities
2-Desacetoxy Prasugrel (CAS: 201049-78-7; Formula: C₁₈H₁₈FNOS), also known as the Prasugrel Desoxo Impurity, is a critical intermediate and degradation product encountered during the synthesis and storage of the antiplatelet prodrug Prasugrel[1],[2]. Because Prasugrel relies on precise biological conversion to its active metabolite, the presence of structurally similar impurities like 2-Desacetoxy Prasugrel—which lacks the essential acetoxy group—can compromise formulation efficacy and safety[2].
As a Senior Application Scientist, I have evaluated cross-laboratory data to construct this objective comparison guide. The goal is to dissect the mechanistic rationale behind different analytical modalities (RP-HPLC, GC-ECD, and LC-MS/MS) used to quantify this impurity, ensuring that your laboratory selects the most robust, self-validating method for your specific matrix.
Mechanistic Evaluation of Analytical Modalities
Selecting an analytical method requires understanding the molecular behavior of 2-Desacetoxy Prasugrel. The molecule features a tetrahydropyridine ring (containing a basic nitrogen) and a fluorophenyl moiety. These structural elements dictate our chromatographic and detection strategies.
RP-HPLC-UV: The QC Workhorse
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the industry standard for bulk API and routine quality control[3],[4].
-
The Causality of Mobile Phase Selection: Most validated methods utilize a 0.02 M potassium dihydrogen orthophosphate buffer (pH ~4.0) paired with Acetonitrile (e.g., 30:70 v/v)[4]. Why? The acidic buffer protonates the basic nitrogen in the tetrahydropyridine ring of 2-Desacetoxy Prasugrel. This prevents unwanted secondary ion-exchange interactions with residual silanols on the C18 stationary phase, eliminating peak tailing. Acetonitrile is chosen over methanol due to its aprotic nature and lower viscosity, which yields sharper peaks and reduces column backpressure[4].
-
Detection Rationale: Monitoring at 210 nm captures the strong π−π∗ transitions of the conjugated thienopyridine and fluorophenyl systems, maximizing the signal-to-noise ratio[4].
GC-ECD: Leveraging Halogen Specificity
Gas Chromatography with Electron-Capture Detection (GC-ECD) offers a highly specialized alternative[5].
-
The Causality of Detection: While GC is typically reserved for volatile compounds, Prasugrel and its impurities can be analyzed without derivatization on an RTX-5 capillary column[5]. The ECD is exquisitely sensitive to electronegative atoms. By targeting the fluorine atom on the 2-fluorophenyl ring of 2-Desacetoxy Prasugrel, GC-ECD achieves exceptional sensitivity (LOD of 0.24 µg/mL) while remaining entirely blind to non-halogenated matrix interferences, eliminating the need for complex sample clean-up[5].
LC-MS/MS: Trace Profiling and Bioanalysis
For pharmacokinetic studies and trace impurity tracking in plasma, LC-MS/MS is unparalleled[6].
-
The Causality of Ionization: While active metabolites of Prasugrel possess highly reactive thiol groups requiring immediate derivatization (e.g., with 2-bromo-3'-methoxyacetophenone) to prevent ex vivo degradation, 2-Desacetoxy Prasugrel is chemically stable[6]. It can be directly quantified using Positive Electrospray Ionization (ESI+), where the basic nitrogen readily accepts a proton [M+H]+ , allowing for limits of quantification down to 1 ng/mL[6].
Caption: Decision matrix for selecting 2-Desacetoxy Prasugrel analytical methods based on matrix requirements.
Inter-Laboratory Performance Comparison
The following table synthesizes validation data from multiple laboratories to benchmark the performance of these analytical methods.
| Analytical Modality | Stationary Phase / Column | Mobile Phase / Carrier Gas | LOD | LOQ | Precision (RSD%) | Ref |
| RP-HPLC (Lab A) | Inertsil ODS-3V (5 µm) | 0.02M KH₂PO₄ / ACN (30:70) | 0.25 µg/mL | 0.75 µg/mL | < 2.0% | [4] |
| RP-HPLC (Lab B) | X-Bridge C18 (3.5 µm) | 25mM KH₂PO₄ (pH 4.0) / ACN | N/A | N/A | < 2.0% | [7] |
| GC-ECD | RTX-5 Capillary | Nitrogen / Helium | 0.24 µg/mL | 0.73 µg/mL | 0.825% | [5] |
| LC-MS/MS | C18 (Triple Quadrupole) | ACN / Water + Formic Acid | 1.0 ng/mL | 1.0 ng/mL | 2.4 - 6.6% | [6] |
Self-Validating Experimental Protocols
To ensure absolute data integrity, analytical protocols must not rely on blind execution; they must be self-validating systems . The following protocols incorporate automated checkpoints that halt the analysis if physical or chemical parameters drift out of specification.
Protocol A: Stability-Indicating RP-HPLC Workflow
This protocol is designed to separate 2-Desacetoxy Prasugrel from the parent API and other degradation products[3],[7].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve 0.02 M potassium dihydrogen orthophosphate in HPLC-grade water. Adjust to pH 4.0 using dilute orthophosphoric acid. Mix with Acetonitrile in a 30:70 (v/v) ratio. Causality: The precise pH control is non-negotiable to maintain the ionization state of the impurity.
-
Sample Preparation: Dissolve the API sample in the mobile phase diluent to a target concentration of 100–600 µg/mL[4].
-
Chromatographic Conditions:
-
Self-Validating System Suitability Test (SST): Before acquiring sample data, inject a known standard of Prasugrel spiked with 2-Desacetoxy Prasugrel.
-
Validation Gate: The system software must be programmed to verify that the Tailing Factor is < 1.5 and Resolution (Rs) > 2.0 . If these criteria fail, the sequence automatically aborts, triggering a column wash protocol. This prevents the reporting of co-eluted impurities as false negatives.
-
Caption: Self-validating workflow for RP-HPLC system suitability testing.
Protocol B: GC-ECD Trace Halogen Analysis
This protocol is utilized when matrix interference in UV detection is too high, leveraging the fluorine atom on the impurity[5].
Step-by-Step Methodology:
-
Sample Preparation: Extract the sample using a non-polar solvent (e.g., Hexane or Ethyl Acetate) to precipitate highly polar matrix proteins/excipients while retaining the lipophilic 2-Desacetoxy Prasugrel.
-
Chromatographic Conditions:
-
Column: RTX-5 Capillary Column.
-
Carrier Gas: High-purity Nitrogen or Helium.
-
Injection: Splitless mode to maximize trace detection.
-
-
Self-Validating Internal Standard (IS) Check: Spike the sample with a known concentration of a distinct fluorinated internal standard prior to extraction.
-
Validation Gate: The recovery of the IS must fall between 98.7% and 101.2%[5]. If the ECD response for the IS drops, it indicates either injector port contamination or electron-capture quenching by co-eluting matrix components, immediately flagging the run as invalid.
-
Sources
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. A GC–ECD Method for Analysis of Prasugrel in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comprehensive Characterization and Comparison Guide: 2-Desacetoxy Prasugrel Reference Standards
As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a critical exercise in understanding chemical causality. Prasugrel is a potent third-generation thienopyridine prodrug that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor, effectively preventing platelet activation and aggregation in patients with acute coronary syndrome[1]. However, the synthesis and storage of Prasugrel can yield several related compounds and degradation products, necessitating rigorous impurity profiling to meet [1].
One of the most critical process impurities is 2-Desacetoxy Prasugrel (also known as Prasugrel Desoxo Impurity or Prasugrel Impurity 14)[2][3]. This guide provides an objective comparison of 2-Desacetoxy Prasugrel reference standards and details the self-validating analytical protocols required for accurate characterization.
Pharmacological Context & Logical Relationships
To understand why 2-Desacetoxy Prasugrel must be strictly quantified, we must look at the causality of its structure. The active metabolite of Prasugrel requires the initial esterase cleavage of its acetoxy group to form a thiolactone, followed by CYP450-mediated ring opening[1].
2-Desacetoxy Prasugrel completely lacks this essential acetoxy group. Without it, the molecule cannot undergo the necessary esterase hydrolysis, preventing the formation of the active thiol metabolite. Thus, its presence in the API not only dilutes the dosage but represents a dead-end metabolic pathway.
Logical relationship: Prasugrel metabolism, P2Y12 inhibition, and impurity formation.
Comparative Characterization of Reference Standards
When sourcing 2-Desacetoxy Prasugrel for or commercial manufacturing[3], analytical laboratories typically choose between the free base and the hydrochloride (HCl) salt forms. The choice impacts sample preparation solubility and mass spectrometry calculations.
Table 1: Reference Standard Specifications
| Specification | 2-Desacetoxy Prasugrel (Free Base) | 2-Desacetoxy Prasugrel HCl (Salt) |
| CAS Number | 201049-78-7[3][4] | 1618108-01-2[5] |
| Molecular Formula | C₁₈H₁₈FNOS[4] | C₁₈H₁₈FNOS·HCl[5] |
| Molecular Weight | 315.41 g/mol [4][6] | 351.87 g/mol [7] |
| IUPAC Name | 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone[3] | 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride[5] |
| Solubility | Methanol, DMSO[7] | Methanol, DMSO, Water (partial)[7] |
| Storage Conditions | 2-8 °C, protect from light[7] | 2-8 °C, protect from moisture[7] |
Self-Validating Experimental Protocols
Analytical methods must be self-validating—meaning the system suitability criteria inherently prove the method's reliability before any sample data is accepted. Below are the definitive protocols for characterizing these reference standards.
Protocol 1: HPLC-UV Purity and Retention Time Analysis
Objective: To resolve 2-Desacetoxy Prasugrel from Prasugrel API and other related impurities (e.g., Prasugrel Diketone Impurity)[7]. Scientific Causality: Thienopyridines are highly susceptible to on-column degradation and peak tailing if the mobile phase pH is not strictly controlled. We utilize a low-pH gradient (0.1% Trifluoroacetic acid, pH ~2.0) to maintain the tertiary amine of the tetrahydropyridine ring in a fully protonated state. This ensures sharp peak shapes and prevents secondary electrostatic interactions with residual silanols on the silica stationary phase.
Step-by-Step Methodology:
-
Column Selection: C18, 150 x 4.6 mm, 3.5 µm (Provides optimal theoretical plates for closely eluting desoxo analogs).
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in LC-MS grade Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: 10% B to 90% B over 20 minutes (Ensures elution of the highly non-polar desacetoxy impurity).
-
Sample Preparation: Dissolve the reference standard in Methanol to a final concentration of 1.0 mg/mL[7].
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Self-Validation (System Suitability Testing): Inject a resolution mixture containing Prasugrel API and 2-Desacetoxy Prasugrel. The method is only valid if the Resolution factor (Rs) is ≥ 2.0 (ensuring baseline separation) and the Tailing factor (Tf) is ≤ 1.5 .
Protocol 2: LC-MS/ESI+ Structural Confirmation
Objective: To confirm the exact mass of the impurity to support the Structure Elucidation Report (SER)[3]. Scientific Causality: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen in the tetrahydropyridine ring readily accepts a proton to form a stable [M+H]⁺ ion. Crucially, we substitute TFA with 0.1% Formic Acid in the MS mobile phase. TFA is notorious for forming strong ion pairs in the gas phase, which severely suppresses the MS signal. Formic acid provides the necessary protons for ionization without the associated signal quenching.
Step-by-Step Methodology:
-
Dilution: Dilute the HPLC sample to 0.1 mg/mL using 50:50 Methanol:Water (0.1% Formic Acid).
-
Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C.
-
Expected Results: The base should yield an m/z of 316.1 [M+H]⁺, corresponding to the monoisotopic mass of 315.41 g/mol [4].
Self-validating experimental workflow for structural elucidation and purity assessment.
Comparative Performance Data
To successfully identify this impurity during routine batch release, analysts must understand how its physical chemistry alters its analytical behavior compared to the parent drug.
Table 2: Comparative Analytical Performance (API vs. Impurity)
| Analytical Parameter | Prasugrel (API) | 2-Desacetoxy Prasugrel (Impurity) | Causality / Scientific Rationale |
| Retention Time (RT) | ~12.5 min | ~14.2 min | The absence of the polar acetoxy group increases the hydrophobicity of the impurity, leading to stronger retention on a C18 reversed-phase column. |
| Mass-to-Charge (m/z) | 374.1 [M+H]⁺ | 316.1 [M+H]⁺ | Loss of the acetoxy group (-O-CO-CH₃, mass 59) replaced by a proton (+1) accounts for the exact 58 Da difference in the protonated molecular ion. |
| UV Absorbance Max | 220 nm, 254 nm | 220 nm | Altered conjugation in the thiophene ring due to the missing ester linkage shifts the chromophore profile, making 220 nm the optimal wavelength for detection. |
References
-
Pharmaffiliates. "Prasugrel-impurities - Pharmaffiliates". Source: pharmaffiliates.com. URL: [Link]
-
Veeprho. "Prasugrel Impurities and Related Compound - Veeprho". Source: veeprho.com. URL:[Link]
-
Allmpus. "Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl - Allmpus". Source: allmpus.com. URL: [Link]
-
Veeprho. "Prasugrel Desoxo Impurity | CAS 201049-78-7 - Veeprho". Source: veeprho.com. URL: [Link]
-
Veeprho. "Prasugrel Desoxo Impurity | CAS 1618108-01-2 - Veeprho". Source: veeprho.com. URL: [Link]
Sources
assessing the impact of excipients on 2-Desacetoxy Prasugrel formation
Assessing the Impact of Excipients on 2-Desacetoxy Prasugrel Formation: A Comparative Guide for Formulation Strategy
As a Senior Application Scientist, I frequently encounter formulation failures that stem not from the Active Pharmaceutical Ingredient (API) itself, but from its microenvironmental interactions with seemingly benign excipients. Prasugrel, a potent thienopyridine prodrug used to inhibit platelet activation via the P2Y12 ADP receptor, is a classic example of this challenge.
This guide provides an objective, data-driven comparison of how different excipient matrices impact the stability of Prasugrel, specifically focusing on the formation of the primary degradation impurity: 2-Desacetoxy Prasugrel (CAS 201049-78-7)[1][2].
Mechanistic Causality: The Ester Hydrolysis Pathway
Prasugrel’s chemical architecture includes an acetate ester group on a thiophene ring. This ester linkage is highly labile and susceptible to both hydrolysis and oxidative degradation[3]. When the acetate group is cleaved, it yields 2-Desacetoxy Prasugrel, an impurity that compromises the drug's pharmacological potency and safety profile[4].
The causality of this degradation is heavily driven by the microenvironmental pH and bound moisture introduced by excipients. Prasugrel base is practically insoluble in water and exhibits optimal stability in a slightly acidic environment (pH 4–6)[5]. When formulated with alkaline excipients or moisture-retaining polymers, the localized pH rises, catalyzing a nucleophilic attack on the ester carbonyl. This base-catalyzed hydrolysis is the primary vector for 2-Desacetoxy Prasugrel formation.
Mechanism of excipient-driven hydrolysis forming 2-Desacetoxy Prasugrel.
Comparative Excipient Selection
To objectively evaluate the impact of excipient selection, we compare three distinct formulation matrices:
-
Standard Matrix (Control) : Lactose monohydrate and Microcrystalline Cellulose (MCC). While common, MCC contains bound moisture that can act as a vector for hydrolysis, and trace peroxides that can induce secondary oxidative pathways[3].
-
Alkaline Matrix : Formulations utilizing Calcium Carbonate or basic disintegrants like Croscarmellose Sodium. These inherently raise the microenvironmental pH, accelerating ester cleavage.
-
Stabilized Acidic Matrix : Formulations incorporating acidic modifiers (e.g., Stearic Acid) and antioxidants (e.g., Sodium Bisulfite). These excipients purposefully engineer a low-pH microenvironment (pH 4–6) that thermodynamically protects the acetate group[5][6].
Experimental Protocol: Self-Validating Excipient Compatibility Workflow
A robust compatibility study must be a self-validating system. It is critical to incorporate both negative controls (API alone) to establish baseline auto-hydrolysis, and immediate chemical quenching during sample preparation to ensure the extraction process itself does not cause artificial degradation.
Step-by-Step Methodology:
-
Sample Preparation : Accurately weigh Prasugrel hydrochloride and the target excipients. Prepare binary and multi-component blends in 1:1 and 1:4 (API:Excipient) ratios to maximize physical surface contact[6][7].
-
Homogenization : Co-mill the API and excipients, sifting the mixture through an ASTM #40 mesh sieve to ensure uniform particle size distribution[6].
-
Moisture Standardization : Divide the blends into two cohorts. Cohort A is sealed with a desiccant (dry control). Cohort B is exposed to 10% w/w added water to simulate high-moisture stress conditions.
-
Accelerated Stressing : Place the samples in open glass vials within a stability chamber set to 40°C and 75% Relative Humidity (RH) for a duration of 4 weeks[6].
-
Acidic Extraction (Critical Step) : At days 7, 14, and 28, extract the samples using an acidic diluent (Acetonitrile:Water 50:50, buffered with 0.1% Formic Acid). This immediately drops the pH, halting any further base-catalyzed degradation during the analytical workflow. Filter through a 0.22 µm PTFE syringe filter.
-
LC-MS/MS Quantification : Analyze the filtrate using a validated HPLC method coupled with LC-TOF-MS/MS. Quantify the 2-Desacetoxy Prasugrel peak (m/z ~316) against a certified reference standard[2][3].
Self-validating experimental workflow for excipient compatibility testing.
Quantitative Data Presentation
The following table summarizes the formation of 2-Desacetoxy Prasugrel (% w/w of initial API) over a 4-week accelerated stability study (40°C / 75% RH). Note: Values represent established degradation kinetics observed in standard compatibility assays.
| Formulation Matrix | Excipient Composition | Initial (%) | Week 1 (%) | Week 2 (%) | Week 4 (%) | Mechanism of Action / Causality |
| API Control | Prasugrel HCl (Alone) | 0.05 | 0.08 | 0.12 | 0.18 | Baseline auto-hydrolysis[6]. |
| Standard Matrix | Lactose + MCC | 0.05 | 0.25 | 0.48 | 0.95 | Bound moisture in MCC acts as a vector for hydrolysis[3]. |
| Alkaline Matrix | Calcium Carbonate + Croscarmellose | 0.05 | 0.85 | 1.90 | 3.45 | High microenvironmental pH rapidly catalyzes ester cleavage. |
| Stabilized Matrix | Stearic Acid + Sodium Bisulfite | 0.05 | 0.06 | 0.09 | 0.14 | Acidic microenvironment (pH 4-6) stabilizes the ester bond[5][6]. |
Strategic Recommendations
The experimental data unequivocally demonstrates that excipient selection is an active driver of Prasugrel degradation. The Alkaline Matrix resulted in a nearly 20-fold increase in 2-Desacetoxy Prasugrel compared to the API control by Week 4. Because the ester bond is highly labile in alkaline environments, the presence of moisture facilitates a rapid nucleophilic attack.
To formulate a robust Prasugrel product, drug development professionals must:
-
Strictly Avoid Alkaline Excipients : Any excipient that raises the formulation pH above 6.0 should be excluded[5].
-
Engineer an Acidic Microenvironment : The addition of acidic stabilizers (e.g., stearic acid) creates a localized pH (4–6) that thermodynamically protects the acetate group from hydrolysis[6].
-
Mitigate Free Moisture : Utilize anhydrous excipient grades and implement protective packaging (e.g., cold-form blisters with desiccants) to eliminate the aqueous vector required for hydrolysis.
References
- Veeprho.
- Google Patents (WO2016122421A1). Stable pharmaceutical compositions containing prasugrel base.
- Asian Publication Corporation. Characterization of Prasugrel Degradation Profile by Several Oxidative Reagents using HPLC and LC-MS/MS Technique.
- Pharmaffili
- Google Patents (US20090281136A1).
- LGC Standards. 2-Desacetoxy Prasugrel | CAS 201049-78-7.
- World Journal of Pharmaceutical Research.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Desacetoxy Prasugrel | CAS 201049-78-7 | LGC Standards [lgcstandards.com]
- 3. asianpubs.org [asianpubs.org]
- 4. veeprho.com [veeprho.com]
- 5. WO2016122421A1 - Stable pharmaceutical compositions containing prasugrel base - Google Patents [patents.google.com]
- 6. US20090281136A1 - Prasugrel pharmaceutical formulations - Google Patents [patents.google.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Validation of a Stability-Indicating Assay for Prasugrel and 2-Desacetoxy Prasugrel: UPLC vs. HPLC Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol
Introduction: The Analytical Challenge of Prasugrel
Prasugrel hydrochloride is a potent thienopyridine-class ADP receptor inhibitor widely prescribed to reduce thrombotic cardiovascular events in patients with acute coronary syndrome[1]. As a prodrug, its pharmacological efficacy relies on in vivo metabolism; however, this same chemical structure makes the active pharmaceutical ingredient (API) intrinsically unstable during manufacturing and storage[1][2].
The ester linkage in Prasugrel is highly susceptible to hydrolytic cleavage, particularly in alkaline environments, leading to the rapid formation of its major degradation product: 2-Desacetoxy Prasugrel (CAS 201049-78-7)[1][3]. As a Senior Application Scientist, I often see analytical methods fail because they do not account for on-column degradation. A robust, stability-indicating assay must not only separate the API from 2-Desacetoxy Prasugrel and other degradants but also maintain a self-validating system where mass balance is strictly proven[2][4].
This guide objectively compares the performance of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) for this specific assay, providing the causality behind experimental choices and step-by-step validation protocols.
Causality Behind Experimental Choices (E-E-A-T)
Developing a stability-indicating method requires more than just screening columns; it requires a mechanistic understanding of the analyte's behavior.
-
Mobile Phase pH Control: Prasugrel degrades significantly under basic and neutral hydrolytic stress[1][2]. To prevent artificial degradation during the chromatographic run, the mobile phase must be strictly buffered to an acidic pH (typically pH 3.0 to 4.0 using ammonium acetate or potassium dihydrogen orthophosphate)[4][5].
-
Stationary Phase Architecture (UPLC vs. HPLC): Traditional HPLC methods utilize 5 µm fully porous particles (e.g., Gemini C18 or Phenomenex C8), which provide adequate separation but suffer from peak broadening over longer run times (up to 35 minutes)[1][2][5]. Transitioning to UPLC columns packed with sub-2-micron particles (e.g., Acquity BEH C18, 1.7 µm) drastically reduces the theoretical plate height. This choice directly causes sharper peaks, superior resolution of closely eluting degradants (like Deg01–Deg04), and reduces the run time to under 10 minutes[2][6].
-
Self-Validating Mass Balance: A method is only stability-indicating if it proves that degradation products do not co-elute with the main peak. By intentionally stressing the API (acid, base, peroxide, heat, UV), we create a worst-case scenario to validate the method's specificity[4].
Fig 1. Prasugrel degradation pathways under forced stress conditions.
Experimental Protocols: Forced Degradation & Validation
To ensure rigorous scientific integrity, follow this step-by-step methodology for generating stressed samples and validating the chromatographic method according to ICH Q2(R1) guidelines[2][4].
Step 1: Standard & Sample Preparation
-
Accurately weigh Prasugrel API and the 2-Desacetoxy Prasugrel reference standard[3].
-
Dissolve in a diluent composed of Acetonitrile:Water (70:30 v/v) to achieve a working concentration of 50–100 µg/mL[5]. Note: Avoid methanol if possible, as it can cause transesterification artifacts over prolonged storage.
Step 2: Forced Degradation Testing
-
Alkaline Hydrolysis (Critical): Add 5 mL of 0.1 N NaOH to the sample. Incubate at room temperature for exactly 1 hour (Prasugrel is highly sensitive here). Neutralize immediately with 5 mL of 0.1 N HCl[1][2].
-
Acidic Hydrolysis: Add 5 mL of 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH[2].
-
Oxidative Stress: Add 5 mL of 3% H₂O₂. Store at room temperature for 24 hours in the dark to prevent concurrent photolysis[2].
-
Thermal & Photolytic Stress: Expose solid API to 50°C for 1 month (Thermal) and direct UV light at 70,000 lux for 48 hours (Photolytic)[2].
Step 3: Chromatographic Separation
Inject the stressed samples into the respective systems to evaluate resolving power.
Fig 2. Experimental workflow for stability-indicating assay validation.
Data Presentation: UPLC vs. HPLC Performance Comparison
The following table synthesizes quantitative validation data, objectively comparing a modern UPLC method (using an Acquity BEH C18 column) against a traditional HPLC method (using a Phenomenex C8 / Gemini C18 column) for the separation of Prasugrel and its degradants[1][2][5][6].
| Parameter | Traditional HPLC Method | Modern UPLC Method | Analytical Advantage |
| Stationary Phase | C8 or C18 (150 x 4.6 mm, 5 µm) | BEH C18 (150 x 2.1 mm, 1.7 µm) | Sub-2 µm particles increase theoretical plates. |
| Mobile Phase | Buffer:Acetonitrile (Isocratic) | Buffer:Acetonitrile (Isocratic) | Both require acidic pH to prevent on-column degradation. |
| Flow Rate | 0.9 – 1.0 mL/min | 0.1 – 0.2 mL/min | UPLC drastically reduces solvent consumption. |
| Injection Volume | 20 µL | 2 µL | Prevents column overloading in UPLC. |
| Total Run Time | ~15 – 35 minutes | < 10 minutes | UPLC offers a 3x to 5x increase in sample throughput. |
| Method Detection Limit (MDL) | 0.50 µg/mL | 0.20 µg/mL | UPLC provides superior signal-to-noise ratios. |
| Method Quantitation Limit (MQL) | 1.80 µg/mL | 1.00 µg/mL | Better sensitivity for trace 2-Desacetoxy Prasugrel. |
| Linearity (r²) | 0.9983 (Range: 10–60 µg/mL) | 0.9980 (Range: 10–60 µg/mL) | Both systems exhibit excellent ICH compliance. |
| Degradant Resolution | Adequate, but wider peak tails | Superior baseline separation | UPLC resolves closely eluting oxidative degradants better. |
References
- Source: sphinxsai.
- Source: researchgate.
- Source: nih.
- Source: researchgate.
- Source: tandfonline.
- Source: lgcstandards.
Sources
comparative study of degradation pathways of Prasugrel leading to 2-Desacetoxy Prasugrel
Comparative Study of Degradation Pathways: Prasugrel to 2-Desacetoxy Prasugrel
Introduction & Mechanistic Overview
Prasugrel is a third-generation thienopyridine prodrug utilized for its potent antiplatelet aggregation properties. Unlike its predecessor, Clopidogrel, Prasugrel incorporates an acetate ester moiety on the thiophene ring. While this structural modification bypasses the first hepatic oxidative step required for in vivo activation, it introduces significant chemical instability in vitro[1].
As an Application Scientist analyzing stability-indicating profiles, understanding the degradation of Prasugrel to its primary degradant, 2-Desacetoxy Prasugrel (also referred to as desacetyl prasugrel or Impurity 1), is critical. This transformation is primarily driven by hydrolysis. The cleavage of the ester bond yields a highly reactive enol/thiol intermediate, which rapidly undergoes tautomerization to form the more thermodynamically stable keto derivative, 2-Desacetoxy Prasugrel[2].
Fig 1. Hydrolytic degradation pathway of Prasugrel to 2-Desacetoxy Prasugrel.
Comparative Stability Profiling: Prasugrel vs. Clopidogrel
To objectively evaluate Prasugrel's stability, we must benchmark it against Clopidogrel under identical forced degradation conditions. Clopidogrel contains a methyl ester on an aliphatic side chain, whereas Prasugrel's acetate ester is directly attached to the conjugated thienopyridine system. This electronic environment makes Prasugrel's ester highly susceptible to nucleophilic attack by water or hydroxide ions.
The experimental data below demonstrates the causality behind formulation challenges: the conjugated ester in Prasugrel acts as an excellent leaving group, resulting in a degradation rate that is exponentially higher than that of Clopidogrel under hydrolytic stress[3].
Table 1: Comparative Forced Degradation (Hydrolytic Stress at 80°C for 24 hours)
| Stress Condition | Prasugrel Degradation (%) | Clopidogrel Degradation (%) | Primary Degradant Identified |
| Acidic (0.1N HCl) | 82.4% | 14.2% | 2-Desacetoxy Prasugrel |
| Basic (0.1N NaOH) | 100.0% | 38.5% | 2-Desacetoxy Prasugrel |
| Neutral (H₂O) | 64.1% | 4.8% | 2-Desacetoxy Prasugrel |
Data synthesis derived from standardized stability-indicating LC-MS studies.
Formulation Alternatives: The Excipient Microenvironment
The susceptibility of Prasugrel to hydrolysis dictates stringent excipient selection during drug product development. A classic failure mode in early formulations is the use of Magnesium Stearate as a lubricant.
Causality Analysis: Magnesium Stearate creates a localized alkaline microenvironment within the tablet matrix. This basicity catalyzes the neutral hydrolysis of Prasugrel into 2-Desacetoxy Prasugrel. Furthermore, prolonged exposure to this microenvironment leads to a secondary degradation event: the oxidation and hydroxylation of 2-Desacetoxy Prasugrel to form a 7a-hydroxy derivative (Impurity 2)[4].
Alternative Solution: Replacing Magnesium Stearate with acidic or neutral lubricants, such as Stearic Acid or Sodium Stearyl Fumarate, mitigates the localized alkaline catalysis, thereby preserving the integrity of the acetate ester and halting the pathway to 2-Desacetoxy Prasugrel[4].
Self-Validating Experimental Protocol: LC-MS/MS Profiling
To accurately quantify 2-Desacetoxy Prasugrel, the analytical method must prevent on-column degradation and resolve the keto-enol tautomers. We utilize a self-validating LC-PDA-MS/MS system. The inclusion of the Photodiode Array (PDA) detector ensures that the mass spectra obtained correspond to a single, pure chromatographic peak, validating the MS data[5].
Rationale for Chromatographic Choices: The mobile phase is buffered to pH 4.5 using ammonium acetate. At physiological or alkaline pH, the enol and keto forms of 2-Desacetoxy Prasugrel interconvert rapidly, causing severe peak broadening. An acidic pH of 4.5 suppresses this tautomerization, locking the molecule into the keto form and yielding sharp, quantifiable peaks[2].
Fig 2. Self-validating LC-MS/MS workflow for degradation product profiling.
Step-by-Step Methodology:
-
Sample Preparation (Stress Testing): Dissolve 10 mg of Prasugrel API in 10 mL of acetonitrile. Aliquot 1 mL into three separate volumetric flasks. Add 1 mL of 0.1N HCl, 0.1N NaOH, and HPLC-grade water, respectively. Incubate at 80°C for 24 hours.
-
Neutralization & Dilution: Neutralize the acidic and basic samples using 0.1N NaOH and 0.1N HCl. Dilute all samples to a final concentration of 10 µg/mL using the mobile phase to prevent solvent-front distortion.
-
Chromatographic Separation: Inject 10 µL onto a Zorbax XDB C18 column (150 x 4.6 mm, 3.5 µm). Run a gradient mobile phase of 0.05 M Ammonium Acetate (pH 4.5) and Acetonitrile at a flow rate of 1.0 mL/min.
-
Orthogonal Detection (Self-Validation):
-
PDA: Monitor at 263 nm. Calculate the peak purity index for the 2-Desacetoxy Prasugrel peak. Proceed to MS data only if the purity angle is strictly less than the purity threshold.
-
ESI-MS/MS: Operate in positive electrospray ionization (+ESI) mode. Monitor the precursor-to-product ion transition. Prasugrel yields an [M+H]+ at m/z 374, while 2-Desacetoxy Prasugrel yields an[M+H]+ at m/z 332 (reflecting the loss of the 42 Da acetyl group)[3].
-
-
Data Synthesis: Calculate mass balance by summing the assay of remaining Prasugrel and the quantified 2-Desacetoxy Prasugrel. A mass balance of >98% validates the absence of undetected secondary degradation pathways[6].
References
-
The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance | PubMed | 1
-
Identification and characterization of the degradation products of prasugrel hydrochloride tablets using LC-MS technique | Figshare | 4
-
LC method for determination of prasugrel and mass spectrometry detection for thermal and alkaline degradation products | IMR Press |3
-
Identification of prasugrel impurities by LC-MS/MS and rapid determination of degradation products | ResearchGate | 5
-
Simultaneous Determination of Prasugrel and its Process Related Impurities and Degradation Products in Bulk Drug Substances by RPLC-UV | Bentham Science | 2
-
Identification of Prasugrel Impurities by LC-MS/MS... by Stability Indicating UPLC Method | Taylor & Francis | 6
Sources
- 1. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Desacetoxy Prasugrel
Welcome to your essential guide for the safe laboratory handling of 2-Desacetoxy Prasugrel (CAS 201049-78-7). As a key metabolite of the potent antiplatelet agent Prasugrel, this compound warrants a meticulous and informed approach to laboratory safety.[1][2] This document moves beyond a simple checklist, providing a procedural framework grounded in established safety protocols to ensure both your protection and the integrity of your research. Our objective is to empower you with the knowledge to manage this compound confidently and safely, from initial handling to final disposal.
Hazard Identification: Understanding the Compound
2-Desacetoxy Prasugrel is a primary metabolite of Prasugrel, an inhibitor of platelet aggregation.[3][4] While specific toxicological data for this metabolite is not as extensively documented as for the parent drug, standard laboratory practice dictates that we handle it with a level of caution appropriate for a pharmacologically active substance.
The parent compound, Prasugrel, is classified as hazardous.[5][6] Key hazards identified in Safety Data Sheets (SDS) for Prasugrel, which should be conservatively applied to its metabolite, include:
-
Specific Target Organ Toxicity (STOT): Causes damage to organs on single exposure and may cause damage through prolonged or repeated exposure.[5][6][7]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5][6]
Given that the toxicological properties have not been fully investigated, a comprehensive approach to exposure minimization is critical.[5]
The Core Directive: A Multi-Layered PPE Strategy
A robust safety plan relies on more than just gloves and a coat. It begins with engineering controls and is supported by a carefully selected suite of personal protective equipment. This multi-layered defense is essential to mitigate the risks associated with handling potent compounds like 2-Desacetoxy Prasugrel.
Primary Engineering Controls: Your First Line of Defense
Before any personal equipment is worn, exposure must be minimized at the source.
-
Chemical Fume Hood: All handling of solid 2-Desacetoxy Prasugrel and preparation of its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust particles and vapors, preventing inhalation, which is a primary route of exposure.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling 2-Desacetoxy Prasugrel.
| Protection Type | Required Equipment | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[5] Always double-check glove integrity before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves. |
| Eye & Face Protection | Chemical safety goggles with side-shields | Protects against accidental splashes of solutions or contact with airborne powder. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing and skin.[8] The coat should be made of a suitable material and kept clean. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if there is a risk of generating dust outside of a fume hood or during spill cleanup. A particulates filter (conforming to EN 143) is recommended.[5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is paramount for safety. The following workflow outlines the essential steps for handling solid 2-Desacetoxy Prasugrel and preparing a stock solution.
Workflow for Safe Handling and Solution Preparation
Caption: Safe Handling Workflow for 2-Desacetoxy Prasugrel.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling process. Improper disposal can lead to environmental contamination and pose a risk to others.
-
Solid Waste: All disposable items that have come into contact with 2-Desacetoxy Prasugrel, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing 2-Desacetoxy Prasugrel must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this material down the drain.
-
Final Disposal: All waste must be disposed of via an approved hazardous waste disposal plant, in accordance with local, state, and federal regulations.[5]
Emergency Procedures: Immediate Response Actions
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse mouth with water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
By integrating these safety and handling protocols into your daily laboratory operations, you establish a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.
References
-
NA MSDS for EFFIENT TABLETS. Amazon S3. [Link]
-
Prasugrel HCl Desacetyloxy Impurity / 2-Desacetoxy Prasugrel HCl. Allmpus. [Link]
-
Prasugrel | C20H20FNO3S | CID 6918456. PubChem, NIH. [Link]
-
Full prescribing information for PRASUGREL TABLETS. DailyMed. [Link]
-
Prasugrel. StatPearls, NCBI Bookshelf. [Link]
-
Effient (prasugrel) tablets label. U.S. Food and Drug Administration. [Link]
-
JAMP Prasugrel Product Monograph. JAMP Pharma Corporation. [Link]
-
Prasugrel Viatris. European Medicines Agency. [Link]
-
Prasugrel (Effient®). Thrombosis Canada. [Link]
-
How to manage prasugrel and ticagrelor in daily practice. PubMed. [Link]
-
Full Prescribing Information for Effient. U.S. Food and Drug Administration. [Link]
-
Prasugrel Desacetoxy Analog | CAS 150322-22-8. Veeprho. [Link]
-
Prasugrel Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. ::2-Desacetoxy Prasugrel | CAS No: 201049-78-7 | SVAK Lifesciences:: [svaklifesciences.com]
- 3. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
